molecular formula C12H11ClN2O3 B1370326 Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate CAS No. 364385-74-0

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Cat. No.: B1370326
CAS No.: 364385-74-0
M. Wt: 266.68 g/mol
InChI Key: BKBKGEHZTOGPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (CAS 364385-74-0) is a high-purity organic compound with a molecular formula of C12H11ClN2O3 and a molecular weight of 266.68 g/mol . This ester-substituted quinazoline derivative is a valuable synthetic building block in medicinal chemistry and pharmaceutical research, particularly serving as a key precursor for the synthesis of more complex quinazoline-based structures . The reactive 4-chloro group and the ester moiety on the quinazoline core make it a versatile intermediate for nucleophilic substitution and further functionalization, enabling the development of targeted bioactive molecules. Researchers employ this compound in the exploration of kinase inhibitors, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a significant class of therapeutics in oncology . The compound is offered with a typical purity of 98% and is handled with care, as it carries safety warnings indicating that it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Properties

IUPAC Name

ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-5-4-7(17-2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBKGEHZTOGPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627465
Record name Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364385-74-0
Record name Ethyl 4-chloro-6-methoxy-2-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364385-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Central, Hong Kong, January 26, 2026 — In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires thorough spectroscopic analysis to confirm its structure and purity. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, synthesized with insights from established methodologies for related quinazoline derivatives.

While specific experimental spectra for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate are not widely published, this guide, intended for researchers, scientists, and drug development professionals, extrapolates the expected data based on the known spectroscopic behavior of analogous structures. This serves as a foundational reference for the characterization and quality control of this important synthetic intermediate.

Molecular Structure and Key Features

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate possesses a quinazoline core, a bicyclic aromatic heterocycle containing two nitrogen atoms. The substituents—a chloro group at position 4, a methoxy group at position 6, and an ethyl carboxylate group at position 2—each impart distinct electronic and steric features that are reflected in its spectroscopic profiles.

Caption: Molecular Structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy substituents.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HH-5
~7.6-7.8dd1HH-7
~7.4-7.6d1HH-8
~4.6q2H-OCH₂CH₃
~4.0s3H-OCH₃
~1.5t3H-OCH₂CH₃
  • Aromatic Region: The protons on the quinazoline ring (H-5, H-7, and H-8) are expected to appear in the downfield region due to the deshielding effect of the aromatic system. The electron-withdrawing nature of the chloro and carboxylate groups, and the electron-donating nature of the methoxy group will influence their precise chemical shifts.

  • Aliphatic Region: The ethyl group of the ester will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160C-6
~155C-2
~152C-4
~145C-8a
~130C-8
~125C-4a
~122C-7
~105C-5
~63-OCH₂CH₃
~56-OCH₃
~14-OCH₂CH₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The nominal molecular weight of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is 266.68 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 266. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 268 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Fragmentation Pathways:

  • Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 221.

  • Loss of the ethyl group (-C₂H₅): Leading to a fragment at m/z 237.

  • Loss of carbon monoxide (CO) from the ester: This could lead to a fragment at m/z 238.

G M [M]+. m/z = 266/268 F1 [M - C2H5O]+. m/z = 221/223 M->F1 - C2H5O F2 [M - C2H5]+. m/z = 237/239 M->F2 - C2H5 F3 [M - CO]+. m/z = 238/240 M->F3 - CO

Caption: Predicted major fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2980MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1620, 1580, 1500Medium-StrongC=C and C=N aromatic ring stretches
~1250StrongC-O stretch (ester and ether)
~1050StrongC-O stretch (ether)
~750-850StrongC-Cl stretch

The IR spectrum will be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ethyl ester. Characteristic aromatic C=C and C=N stretching vibrations will appear in the 1500-1620 cm⁻¹ region. The C-O stretching vibrations of the ester and the methoxy group will be visible in the fingerprint region, typically around 1250 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry
  • Ionization Method: Electron Impact (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used.

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a thin film on a salt plate (NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is essential for its unambiguous identification and for ensuring its quality in research and development settings. This technical guide provides a robust framework of the expected NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy and knowledge of related chemical structures. Researchers working with this compound can use this guide as a valuable reference for interpreting their experimental data.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the analysis of analogous structures and established spectroscopic principles. Experimental values may vary depending on the specific conditions of data acquisition.

References

Due to the lack of specific literature containing the complete experimental spectroscopic data for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, this section provides references to general spectroscopic principles and data for related compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. [Link]

Solubility profile of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

This guide provides a comprehensive technical overview of the solubility profile of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, a key consideration for its application in research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Critical Role of Solubility in Drug Discovery

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The journey of a novel compound from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility is a paramount parameter. It dictates the concentration of a drug in the systemic circulation necessary to elicit a pharmacological response.[1] Insufficient solubility can lead to poor absorption and bioavailability, necessitating higher doses that may increase the risk of toxicity.[2][3] Therefore, a thorough understanding of the solubility profile of a compound like Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in various common laboratory solvents is not merely a preliminary step but a cornerstone of its development.[4][5]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide robust, field-tested protocols for its empirical determination, and offer insights into the interpretation of the resulting data.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. Polar solvents tend to dissolve polar compounds, while non-polar solvents are better suited for non-polar compounds.[8]

Molecular Structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate:

An examination of the structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate reveals a molecule with both polar and non-polar characteristics:

  • Polar Moieties: The presence of two nitrogen atoms in the quinazoline ring, the ester group (-COO-), the methoxy group (-OCH3), and the chloro group (-Cl) all contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions.

  • Non-Polar Regions: The fused benzene and pyrimidine rings, along with the ethyl group of the ester, form a significant non-polar, hydrophobic surface area.

This amphiphilic nature suggests that the solubility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate will be highly dependent on the solvent's properties. While the parent quinazoline is water-soluble, the solubility of its derivatives can vary significantly based on their substitutions.[9][10] The presence of the larger, non-polar regions in this derivative likely reduces its aqueous solubility compared to the parent compound.[11]

Common Laboratory Solvents: A Predictive Overview

Based on the structural analysis, we can predict the solubility behavior of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in a range of common laboratory solvents.

Solvent CategorySolventDielectric Constant (Approx.)Predicted SolubilityRationale
Polar Protic Water80.1LowThe large non-polar surface area of the quinazoline ring system will likely dominate over the polar functional groups, leading to poor interaction with the highly polar, hydrogen-bonding network of water.
Methanol32.7ModerateThe presence of a shorter alkyl chain compared to ethanol allows for better interaction with the polar moieties of the solute.
Ethanol24.5Moderate to GoodThe ethyl group of ethanol can interact favorably with the non-polar regions of the solute, while the hydroxyl group can interact with the polar groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)36.7HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating both the polar and non-polar regions of the molecule. Studies on other quinazoline derivatives have shown good solubility in DMF.[10][12]
Acetonitrile37.5ModerateAcetonitrile is a polar aprotic solvent that can solvate the polar groups, but its smaller size may limit its interaction with the larger non-polar regions.
Acetone20.7ModerateAcetone's polarity allows it to interact with the polar functional groups, but its lower dielectric constant compared to DMSO and DMF may result in lower overall solubility.
Non-Polar Dichloromethane (DCM)9.1Moderate to GoodDCM's ability to engage in dipole-dipole interactions with the chloro and other polar groups, combined with its organic nature, should allow for good solvation.
Toluene2.4Low to ModerateAs a non-polar aromatic solvent, toluene will primarily interact with the non-polar regions of the molecule. The polar groups will be poorly solvated.
Hexane1.9Very LowHexane is a non-polar aliphatic solvent and will have very weak interactions with the polar functional groups of the molecule, leading to poor solubility.

Experimental Determination of Solubility: Gold-Standard Protocols

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following are detailed protocols for two widely accepted methods.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the most reliable for determining thermodynamic equilibrium solubility.[13][14]

A. Principle

An excess of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

B. Experimental Workflow

Equilibrium_Solubility_Workflow A 1. Sample Preparation Add excess solid to a known volume of solvent. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B Constant Agitation C 3. Phase Separation Centrifuge and/or filter the suspension to remove undissolved solid. B->C Ensure Equilibrium D 4. Sample Analysis Dilute the supernatant and analyze the concentration (e.g., by HPLC or UV-Vis). C->D Clear Supernatant E 5. Data Calculation Calculate solubility in mg/mL or mol/L. D->E Concentration Data

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

C. Detailed Step-by-Step Protocol

  • Preparation: To a series of glass vials, add a known volume (e.g., 1-2 mL) of the desired solvent.

  • Addition of Solute: Add an excess amount of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate to each vial. A visual excess of solid should be present.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Agitate the samples for a predetermined time, typically 24 to 72 hours.[14]

    • Causality & Self-Validation: To ensure equilibrium is reached, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples plateaus.[15]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a chemically inert filter (e.g., PTFE).[16]

    • Expertise Insight: Pre-saturating the filter with the solution by passing a small amount through before collecting the final sample can minimize loss of the solute due to adsorption to the filter.[16]

  • Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[15][16]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or M).

Kinetic Solubility Determination (Solvent Addition Method)

This method, also known as the clear point method, is a higher-throughput technique for determining solubility.[17][18]

A. Principle

A known amount of the compound is suspended in a small volume of solvent. A co-solvent in which the compound is freely soluble is then titrated into the suspension until all the solid has dissolved. The concentration at this "clear point" is the solubility.

B. Experimental Workflow

Kinetic_Solubility_Workflow A 1. Initial Suspension Create a suspension of a known mass of the compound in a known volume of solvent. B 2. Titration Continuously add a co-solvent (in which the compound is soluble) at a constant rate. A->B Controlled Addition C 3. Clear Point Detection Visually or instrumentally detect the point at which all solid dissolves. B->C Monitor Dissolution D 4. Calculation Calculate the solubility based on the initial mass and the total volume of solvent at the clear point. C->D Total Volume

Caption: Workflow for the Kinetic Solubility (Solvent Addition) Method.

C. Detailed Step-by-Step Protocol

  • Preparation: Accurately weigh a small amount of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate into a vial.

  • Initial Suspension: Add a precise volume of the primary solvent to create a suspension.

  • Titration: While stirring, add the co-solvent (e.g., DMSO) dropwise or using a syringe pump at a constant, slow rate.

    • Causality: The addition rate is a critical parameter. If the rate is too high, the dissolution of the crystals may not keep pace with the change in solvent composition, leading to an overestimation of solubility.[17]

  • Clear Point Determination: Observe the suspension carefully. The clear point is the point at which the last solid particle dissolves. This can be determined visually or with the aid of a light-scattering detector for greater accuracy.[18]

  • Calculation: Record the total volume of the solvent mixture at the clear point. Calculate the solubility by dividing the initial mass of the compound by the total solvent volume.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate at 25°C

SolventSolubility (mg/mL)Solubility (M)Method Used
Water[Insert Data][Insert Data]Equilibrium
Ethanol[Insert Data][Insert Data]Equilibrium
Methanol[Insert Data][Insert Data]Equilibrium
DMSO[Insert Data][Insert Data]Equilibrium
DMF[Insert Data][Insert Data]Equilibrium
Acetonitrile[Insert Data][Insert Data]Equilibrium
Acetone[Insert Data][Insert Data]Equilibrium
Dichloromethane[Insert Data][Insert Data]Equilibrium
Toluene[Insert Data][Insert Data]Equilibrium
Hexane[Insert Data][Insert Data]Equilibrium

Interpretation:

The collected data will provide a comprehensive solubility profile. High solubility in polar aprotic solvents like DMSO and DMF is expected. The solubility in alcohols will likely be moderate, while aqueous and non-polar aliphatic solvent solubility is anticipated to be low. This profile is crucial for selecting appropriate solvents for chemical reactions, purification, and formulation development. For instance, a solvent system for crystallization would ideally have high solubility at an elevated temperature and lower solubility at room temperature.

Conclusion

The solubility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a multifaceted property governed by its molecular structure. While theoretical predictions provide a useful starting point, rigorous experimental determination using standardized protocols such as the equilibrium shake-flask method is indispensable. The data generated from these studies will guide rational decisions in the subsequent stages of research and development, ultimately contributing to the successful progression of this compound in the discovery pipeline.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Avdeef, A. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 6-15. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • [Video]. (2025). How Does Solvent Polarity Impact Compound Solubility?. YouTube. [Link]

  • Roy, K., & Mondal, S. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Centre for Info Bio Technology. [Link]

  • van de Streek, J., Tinnemans, P., & de Gelder, R. (2015). Solubility Determination from Clear Points upon Solvent Addition. Crystal Growth & Design, 15(11), 5480-5484. [Link]

  • Soderberg, T. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Ionescu, C., & Mircioiu, I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]

  • Reus, M. A., van der Ende, C. A., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Crystal Growth & Design, 15(11), 5480-5484. [Link]

  • S, A., & V, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1184-1190. [Link]

  • Jouyban, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • LibreTexts. (2023). Polarity and Solubility of Organic Compounds. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

  • Ionescu, C., & Mircioiu, I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Xu, X., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(4), 405-427. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

Sources

Strategic Synthesis of 4-Chloro-6-Methoxyquinazoline: A Guide to Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-chloro-6-methoxyquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous clinically significant pharmaceuticals. Its prevalence is particularly notable in the realm of oncology, where it forms the core of several tyrosine kinase inhibitors (TKIs) that have revolutionized cancer therapy. The strategic placement of the methoxy group at the 6-position and the reactive chloro group at the 4-position provides a versatile platform for molecular elaboration and structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of the primary starting materials and synthetic pathways for accessing this high-value chemical entity, with a focus on the underlying chemical principles and practical considerations for laboratory and process scale-up.

The Preeminence of Anthranilic Acid Derivatives as a Synthetic Entry Point

The most reliable and widely adopted strategy for the synthesis of the 6-methoxyquinazolin-4-one core, the immediate precursor to the target molecule, begins with a suitably substituted anthranilic acid. This approach is favored for its convergent nature and the high degree of control it offers over the substitution pattern of the final product.

Core Starting Material: 2-Amino-5-methoxybenzoic Acid

2-Amino-5-methoxybenzoic acid stands out as the premier starting material for this synthesis.[1] Its commercial availability and the inherent positioning of the amino and methoxy groups ensure the desired regiochemistry in the resulting quinazoline ring system. The synthesis logically proceeds through two key transformations: cyclization to form the heterocyclic core and subsequent chlorination.

Synthetic Pathway Overview

G A 2-Amino-5-methoxybenzoic Acid B 6-Methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide) C 4-Chloro-6-methoxyquinazoline B->C Chlorination (e.g., SOCl2 or POCl3)

Figure 1: General synthetic workflow from 2-amino-5-methoxybenzoic acid.

The construction of the pyrimidine ring onto the anthranilic acid framework is the foundational step. The Niementowski quinazolinone synthesis is a classic and efficient method for this transformation.[2]

  • Mechanism and Rationale: This reaction involves heating the anthranilic acid with an excess of formamide.[2] Formamide serves a dual purpose: it acts as a solvent and as the source for the C2 carbon and N3 nitrogen of the quinazoline ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable 6-methoxyquinazolin-4(3H)-one. The high temperature (typically 130-160°C) is necessary to drive the dehydration and cyclization steps to completion.[2][3]

G cluster_0 Niementowski Reaction Mechanism start 2-Amino-5-methoxybenzoic Acid + Formamide intermediate1 N-Formyl Intermediate start->intermediate1 Formylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 6-Methoxyquinazolin-4(3H)-one intermediate2->product Dehydration

Figure 2: Simplified mechanism of quinazolinone formation.

Experimental Protocol: Synthesis of 6-Methoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and formamide (4.0-5.0 eq).

  • Heating: Heat the reaction mixture to 130-135°C and maintain this temperature for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: The solid product precipitates out of the solution. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove excess formamide, and dry under vacuum.

  • Purity: The resulting 6-methoxyquinazolin-4(3H)-one is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or acetic acid.

The conversion of the 4-oxo group of 6-methoxyquinazolin-4(3H)-one into a 4-chloro group is a critical activation step. The resulting 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups, particularly substituted anilines, to generate biologically active molecules.[4]

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most commonly employed reagents for this transformation.[3][5]

    • Phosphorus Oxychloride (POCl₃): Often used with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.[5]

    • Thionyl Chloride (SOCl₂): Can also be used, frequently with DMF as a catalyst. The reaction produces gaseous byproducts (SO₂ and HCl), which can be advantageous for driving the reaction to completion.[3]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinazoline

  • Reaction Setup: To a flask containing 6-methoxyquinazolin-4(3H)-one (1.0 eq), add an excess of phosphorus oxychloride (5.0-10.0 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heating: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[6]

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

StepReagentKey ParametersTypical YieldReference
Cyclization Formamide130-135°C, 2-4 h>90%[2]
Chlorination POCl₃ / cat. DMFReflux (~110°C), 2-4 h85-95%[5][6]
Chlorination SOCl₂ / cat. DMFReflux (~100°C), 2-4 h~91%[3]

Table 1: Summary of Reaction Conditions and Yields.

Alternative Synthetic Strategies

While the anthranilic acid route is predominant, other starting materials can be employed, particularly in cases where specific substitution patterns are desired or when exploring alternative synthetic methodologies.

From 4-Methoxyaniline

4-Methoxyaniline, an inexpensive and readily available bulk chemical, can also serve as a starting point. However, the synthesis is typically more linear and requires the construction of the pyrimidine ring in a stepwise fashion.

  • Synthetic Pathway: A plausible route involves an initial cyclization with a reagent like ethyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid to form a 4-hydroxy-6-methoxy-2-methylquinoline.[5][6] This quinoline would then require significant modification to be converted into a quinazoline, making this a less direct and more complex approach for the target molecule. A more direct synthesis from 4-methoxyaniline to a quinazoline derivative would likely involve a multi-step process to first introduce an ortho-amino or ortho-cyano group, effectively converting it into an anthranilic acid or anthranilonitrile derivative before cyclization.

The choice of starting material is a critical decision in any synthetic campaign. For the preparation of 4-chloro-6-methoxyquinazoline derivatives, the use of 2-amino-5-methoxybenzoic acid provides the most efficient and high-yielding pathway. The robustness of the Niementowski cyclization and the subsequent chlorination reaction make this a reliable method for accessing this vital building block for drug discovery and development.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

Sources

Methodological & Application

The Strategic Application of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline ring system is a cornerstone in the architecture of targeted anticancer therapies.[1][2][3][4][5] Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with the ATP-binding pockets of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have demonstrated significant clinical efficacy, primarily through the inhibition of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][7][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate as a key intermediate in the discovery of novel anticancer agents. We will delve into its synthetic utility, potential therapeutic targets, and provide detailed protocols for the synthesis of advanced derivatives and their subsequent biological evaluation.

Chemical Profile and Synthetic Utility

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a highly valuable building block for several reasons:

  • The 4-Chloro Position: The chlorine atom at the C4 position is a key reactive handle. It is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing side chains, which are crucial for tuning the compound's selectivity and potency against specific kinase targets.

  • The 6-Methoxy Group: The methoxy group at the C6 position is a critical determinant of biological activity.[9] It can form key hydrogen bonds with amino acid residues in the kinase active site, thereby enhancing binding affinity. Its electron-donating nature also influences the overall electronic properties of the quinazoline ring.

  • The 2-Carboxylate Group: The ethyl carboxylate at the C2 position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, allowing for the exploration of additional chemical space and interactions with the target protein.

A plausible synthetic route to Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is outlined below. This multi-step synthesis begins with a commercially available substituted acetophenone and proceeds through nitration, condensation, reductive cyclization, and chlorination steps.

G

Figure 1: Plausible synthetic workflow for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

Mechanism of Action and Key Signaling Pathways

Derivatives of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate are anticipated to function as ATP-competitive kinase inhibitors. The quinazoline scaffold mimics the adenine ring of ATP, while the side chain introduced at the C4 position projects into a more variable region of the kinase active site, conferring selectivity.

The primary targets for this class of compounds are receptor tyrosine kinases (RTKs) that play a pivotal role in tumor growth, proliferation, and angiogenesis.[6] Two of the most relevant pathways are:

  • The EGFR Signaling Pathway: The epidermal growth factor receptor is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division and survival.[3][8] Inhibition of EGFR blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

  • The VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 is the main mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[10][11] Inhibiting VEGFR-2 can starve the tumor and prevent metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Gene Expression (Angiogenesis) mTOR->Angiogenesis Quinazoline Quinazoline Derivative (e.g., Gefitinib) Quinazoline->EGFR Quinazoline->VEGFR2

Figure 2: Targeted inhibition of EGFR and VEGFR-2 signaling pathways by quinazoline derivatives.

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with an appropriately substituted aniline.

Rationale: The introduction of a substituted aniline at the C4 position is a well-established strategy for creating potent EGFR and VEGFR-2 inhibitors. The nature and position of substituents on the aniline ring are critical for achieving high affinity and selectivity.

Materials:

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol

  • Hydrochloric acid (HCl) in isopropanol

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Round-bottom flask

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (1 equivalent) in isopropanol.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • For salt formation (optional but common for improving solubility), dissolve the purified product in isopropanol and add a solution of HCl in isopropanol.

  • Collect the resulting hydrochloride salt by filtration and dry under vacuum.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of newly synthesized quinazoline derivatives on cancer cell lines.[12][13][14]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinazoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase, such as EGFR or VEGFR-2.

Rationale: A direct in vitro kinase assay is essential to confirm that the observed cytotoxic effects are due to the inhibition of the intended molecular target. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized quinazoline derivatives dissolved in DMSO

  • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in the wells of the plate.

  • Add the test compounds at various concentrations. Include a no-inhibitor control and a no-kinase control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop the reaction and measure the kinase activity using the chosen detection system. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to allow for clear comparison and structure-activity relationship (SAR) analysis.

CompoundTarget KinaseKinase IC50 (nM)Cell LineCytotoxicity IC50 (µM)
Derivative 1 EGFRExperimental ValueA549Experimental Value
Derivative 2 EGFRExperimental ValueA549Experimental Value
Derivative 3 VEGFR-2Experimental ValueHUVECExperimental Value
Gefitinib EGFR20-80A5490.5-5
Vandetanib VEGFR-240HUVEC~5

Table 1: Example data table for summarizing the in vitro activity of synthesized quinazoline derivatives. Reference values for known drugs are provided for context.

Conclusion

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a strategically designed chemical intermediate with significant potential in the field of anticancer drug discovery. Its reactive 4-chloro position and biologically important 6-methoxy group make it an ideal starting point for the synthesis of a diverse library of kinase inhibitors. By following the protocols outlined in this guide, researchers can effectively synthesize novel quinazoline derivatives and evaluate their potential as targeted cancer therapeutics. The systematic exploration of the chemical space around this scaffold, guided by robust biological assays, holds the promise of identifying next-generation anticancer agents with improved efficacy and selectivity.

References

  • Liang, R., et al. (2020). Novel anthraquinone-quinazoline multitarget hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 193, 112217.
  • Bhat, G., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(44), 27286-27306.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045.
  • PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. Retrieved from [Link]

  • Qin, X., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Archiv der Pharmazie, 345(3), 179-191.
  • Al-Salim, D. J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(20), 7058.
  • Zhang, J., et al. (2019).
  • de Oliveira, R. S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4983.
  • Kaur, M., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1052, 243-255.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Salim, D. J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • Hrapchak, M., et al. (2021). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. Molecules, 26(13), 3986.
  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.
  • Al-Warhi, T., et al. (2024). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321897.
  • Al-Ostoot, F. H., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 556.
  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40239-40243.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Singh, V., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure, 1301, 137357.
  • Al-Ostoot, F. H., et al. (2021). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 26(11), 3183.
  • Guédat, P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 127.
  • Gali, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774.
  • Li, X., et al. (2016). Quinazoline derivative compound (11d)
  • Tan, J. B. L., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 29(2), 481.
  • ResearchGate. (n.d.). FDA approved quinazoline derivatives as anticancer drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Le, T. N., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Anticancer Research, 38(8), 4449-4454.
  • El-Gendy, M. A., et al. (2012).
  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(11), 3497.
  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Téllez-López, J., et al. (2022). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 27(19), 6296.

Sources

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] These compounds are renowned for their ability to function as potent and selective inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4] By targeting these key signaling proteins that are often dysregulated in cancer, 4-anilinoquinazoline derivatives can effectively halt tumor cell proliferation and angiogenesis.[5][6] The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[7] This guide provides a detailed experimental procedure for the synthesis of 4-anilinoquinazoline derivatives, offering insights into the rationale behind the chosen methodologies and practical guidance for researchers in drug discovery and development.

General Synthetic Strategy: A Two-Step Approach

The most prevalent and versatile method for synthesizing 4-anilinoquinazoline derivatives is a two-step process. This strategy first involves the conversion of a readily available quinazolin-4(3H)-one to a more reactive 4-chloroquinazoline intermediate. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a desired substituted aniline.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution A Quinazolin-4(3H)-one B 4-Chloroquinazoline A->B  POCl3 or SOCl2 D 4-Anilinoquinazoline Derivative B->D C Substituted Aniline C->D

Caption: General two-step synthetic workflow for 4-anilinoquinazoline derivatives.

PART 1: Synthesis of the 4-Chloroquinazoline Intermediate

The conversion of the lactam functionality in quinazolin-4(3H)-one to the more reactive 4-chloroquinazoline is a critical step. This is typically achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of Quinazolin-4(3H)-one

Materials and Reagents:

  • Quinazolin-4(3H)-one (or a substituted analog)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add the starting quinazolin-4(3H)-one to the flask.

  • Addition of Chlorinating Agent:

    • Using POCl₃: Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask.

    • Using SOCl₂: Add an excess of thionyl chloride (typically 5-10 equivalents) followed by a catalytic amount of DMF (a few drops).[8]

  • Heating: Heat the reaction mixture to reflux (for POCl₃, approx. 105 °C; for SOCl₂, approx. 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto a beaker of crushed ice. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-chloroquinazoline.

Causality and Rationale:

  • Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective for this transformation. POCl₃ is generally more reactive and is often used without a catalyst. SOCl₂ is less reactive and often requires a catalytic amount of DMF to form the Vilsmeier reagent, which is the active chlorinating species.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The quenching of the reaction with ice water hydrolyzes the excess chlorinating agent. Neutralization with sodium bicarbonate is crucial to remove any residual acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.

Safety Precautions:

  • Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases.[9][10][11][12] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9]

  • The quenching step is highly exothermic and can cause splashing. Perform this step slowly and with caution.

PART 2: Nucleophilic Aromatic Substitution with Substituted Anilines

This is the key step where the desired aniline moiety is introduced to form the final product. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

Materials and Reagents:

  • 4-Chloroquinazoline (from Part 1)

  • Substituted aniline (1.1 - 2 equivalents)

  • Ethanol or Isopropanol

  • Acetone

Instrumentation:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinazoline in a suitable solvent such as ethanol or isopropanol.

  • Addition of Aniline: Add the substituted aniline to the solution.

  • Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C; for isopropanol, approx. 82 °C) and maintain for 4-16 hours. The reaction progress can be monitored by TLC.[1]

  • Product Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol or acetone to remove any unreacted starting materials and impurities.[1]

    • Dry the purified product in a vacuum oven.

Causality and Rationale:

  • Solvent Choice: Ethanol and isopropanol are commonly used solvents as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions. They also have boiling points that are suitable for reflux without being excessively high.

  • Reaction Time and Temperature: The reactivity of the aniline plays a significant role in determining the necessary reaction time and temperature.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline increase its nucleophilicity, leading to faster reaction rates and milder conditions.[13]

    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline decrease its nucleophilicity, often requiring longer reaction times, higher temperatures, or even the use of microwave irradiation to achieve good yields.[13][14]

  • Purification: Washing the precipitated product with a suitable solvent is often sufficient to obtain a high-purity compound, as the starting materials and by-products are typically more soluble in the reaction solvent.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

G cluster_0 S_NAr Mechanism A 4-Chloroquinazoline C Meisenheimer Complex (Resonance Stabilized) A->C + Aniline B Substituted Aniline B->C D 4-Anilinoquinazoline C->D - Cl- E HCl C->E - H+

Caption: The SNAr mechanism for the synthesis of 4-anilinoquinazolines.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete chlorination in Step 1.Ensure an excess of chlorinating agent is used and the reaction goes to completion (monitor by TLC).
Deactivated aniline (strong electron-withdrawing groups).Increase reaction temperature, prolong reaction time, or consider using microwave-assisted synthesis.[13]
Steric hindrance from ortho-substituted anilines.Harsher reaction conditions (higher temperature, longer time) may be required.
Impure product Unreacted starting materials remain.Optimize the stoichiometry of the reactants. Improve the washing procedure during purification or consider recrystallization or column chromatography.
Formation of side products.Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to air or moisture.

Characterization of 4-Anilinoquinazoline Derivatives

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.[6]

  • ¹H NMR Spectroscopy: Provides information about the proton environment in the molecule. Key signals to look for include:

    • The aromatic protons of the quinazoline and aniline rings (typically in the range of 7-9 ppm).

    • The N-H proton of the aniline linker, which often appears as a broad singlet.

    • Signals corresponding to the substituents on the aniline and quinazoline rings.

  • ¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups, such as the N-H stretch of the aniline linker.

Alternative Synthetic Routes

While the two-step method is the most common, alternative "one-pot" procedures have been developed to improve efficiency and reduce the use of hazardous reagents. Some methods involve the direct reaction of quinazolin-4(3H)-ones with anilines mediated by reagents like hexamethyldisilazane, which avoids the need for a separate chlorination step.[15] Palladium-catalyzed cross-coupling reactions have also been explored for the synthesis of quinazoline derivatives.[16]

Conclusion

The synthesis of 4-anilinoquinazoline derivatives is a well-established and adaptable process that is central to the discovery of new kinase inhibitors. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate libraries of these valuable compounds for biological evaluation. Adherence to proper safety protocols, particularly when handling chlorinating agents, is paramount. The detailed procedures and rationale provided in this guide are intended to equip researchers with the knowledge and practical insights necessary for the successful synthesis and characterization of 4-anilinoquinazoline derivatives in their drug discovery endeavors.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022, March 30). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). Dove Medical Press. Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012, July 27). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018, February 7). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PHOSPHORUS OXYCHLORIDE. (n.d.). New Jersey Department of Health. Retrieved January 25, 2026, from [Link]

  • Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved January 25, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Phosphorus Oxychloride. (n.d.). Air Liquide. Retrieved January 25, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

Sources

Application Note: Accelerated Synthesis of 4-Anilinoquinazolines from Chloro Precursors via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed protocol and scientific rationale for the synthesis of 4-anilinoquinazolines from 4-chloroquinazoline precursors using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step protocol, and practical troubleshooting advice.

Introduction: The Significance of 4-Anilinoquinazolines and the Advent of Microwave Synthesis

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Notably, this structural motif is central to a class of potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[2] The biological activity of these compounds stems from their ability to compete with ATP at the kinase domain of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[3]

The classical synthesis of 4-anilinoquinazolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline.[2] Conventional methods often require prolonged heating under reflux for many hours, which can lead to lower yields and the formation of impurities.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and cleaner product profiles.[4] This acceleration is primarily due to the efficient and rapid heating of polar molecules by microwave energy, a phenomenon known as dielectric heating.[5]

Mechanistic Rationale: The Microwave-Enhanced Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of 4-anilinoquinazolines from their chloro precursors is a nucleophilic aromatic substitution (SNAr) reaction. This process proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the aniline's amino group on the electron-deficient C4 carbon of the quinazoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitrogen atoms within the quinazoline ring act as electron-withdrawing groups, which stabilize the negative charge of this intermediate, thereby facilitating its formation.

Step 2: Elimination of the Leaving Group In the subsequent step, the aromaticity of the quinazoline ring is restored through the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product.

The Role of Microwave Irradiation:

Microwave energy accelerates this reaction primarily through a thermal effect . Polar molecules, such as the solvent and the reactants, align their dipoles with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in the bulk temperature of the reaction mixture. This allows for reaching and maintaining the high temperatures required for the SNAr reaction much more efficiently than with conventional heating methods.

While the existence of non-thermal or specific microwave effects is a topic of ongoing scientific discussion, the primary, well-documented advantage in this context is the rapid and homogeneous heating, which leads to shorter reaction times and often cleaner reaction profiles due to the reduced potential for side-product formation at prolonged high temperatures.[6][7]

Experimental Protocol

This protocol provides a general method for the microwave-assisted synthesis of a 4-anilinoquinazoline derivative. Researchers should optimize the parameters for their specific substrates.

Materials and Equipment
  • Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • Substituted aniline (1.0 - 1.2 eq)

    • 2-Propanol (or other suitable high-boiling polar solvent)

    • Ethyl acetate (for chromatography)

    • Petroleum ether (for chromatography)

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., Milestone START, CEM Discover)

    • Microwave-safe reaction vessel with a magnetic stir bar

    • TLC plates (silica gel 60 F254)

    • Column chromatography setup

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloroquinazoline (e.g., 3.0 mmol, 1.0 eq) and the desired substituted aniline (e.g., 3.0 mmol, 1.0 eq).

  • Solvent Addition: Add a suitable polar solvent, such as 2-propanol (30 mL), to the vessel. Ensure the mixture is well-suspended by brief stirring.[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 60W) for a specified time (e.g., 20 minutes).[1] The reaction temperature will rise due to microwave heating. It is crucial to monitor the internal temperature and pressure to ensure they remain within the safe operating limits of the instrument.

  • Reaction Monitoring: After the initial irradiation time, cool the vessel to a safe handling temperature. Check the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 5:1 v/v).[1] If the reaction is incomplete, it can be subjected to further irradiation in short intervals.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the residue with water and filter to collect the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., petroleum ether:ethyl acetate) to afford the pure 4-anilinoquinazoline derivative.[1]

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Combine 4-Chloroquinazoline and Substituted Aniline add_solvent Add 2-Propanol prep_reactants->add_solvent In microwave vessel irradiate Irradiate in Microwave Reactor add_solvent->irradiate monitor Monitor by TLC irradiate->monitor After cooling monitor->irradiate If incomplete evaporate Remove Solvent monitor->evaporate wash_filter Wash with Water & Filter evaporate->wash_filter chromatography Column Chromatography wash_filter->chromatography characterize Characterize Product (NMR, MS, etc.) chromatography->characterize

Caption: Experimental workflow for microwave-assisted synthesis of 4-anilinoquinazolines.

Results and Discussion

The microwave-assisted approach consistently demonstrates superior performance compared to conventional heating methods for the synthesis of 4-anilinoquinazolines.

Comparative Performance
Product/ReactionMethodTimeYield (%)Reference
N-(5-methylisoxazol-3-yl)-4-aminoquinazolineMicrowave20 min85[1]
Conventional12 h45[1]
2-Chloromethylquinazolin-4(3H)-oneMicrowave1.5 h78[8]
Conventional30 h55[8]

This table illustrates the significant rate enhancement and yield improvement achieved with microwave irradiation for similar heterocyclic syntheses.

Scope and Limitations

This methodology is generally applicable to a wide range of substituted anilines.

  • Electronic Effects: The reaction proceeds efficiently with anilines bearing both electron-donating and electron-withdrawing groups.[2]

  • Steric Hindrance: While the reaction is robust, highly sterically hindered anilines (e.g., with bulky ortho substituents) may require longer reaction times or higher temperatures to achieve good conversion. However, microwave synthesis has been shown to be superior to conventional heating for sterically hindered substrates.[9]

Troubleshooting and Optimization
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase irradiation time or temperature. Ensure the solvent is sufficiently polar to absorb microwave energy effectively. Consider using a slight excess of the aniline (1.1-1.2 eq).
Side product formation.Lower the reaction temperature. Ensure the starting materials are pure.
Reaction does not start Low polarity of the reaction mixture.Choose a more polar solvent with a higher dielectric loss tangent.
Starting materials are insoluble.Use a co-solvent system or a solvent in which the reactants have better solubility at elevated temperatures.
Purification difficulties Product is highly polar or non-polar.Adjust the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Presence of unreacted starting materials.Optimize the stoichiometry and reaction time to drive the reaction to completion.

Safety Precautions

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens should never be used as they lack the necessary safety features for temperature and pressure control.

  • Pressure Monitoring: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate high pressures. Always operate within the pressure limits of the reaction vessel and the instrument.

  • Solvent Choice: Avoid using low-boiling, flammable solvents unless the reaction is performed under strict temperature and pressure control. High-boiling polar solvents like 2-propanol, DMF, or ethylene glycol are generally preferred.

  • Exothermic Reactions: Be cautious with reactions that have the potential to be highly exothermic. Start with small-scale reactions to assess the thermal profile.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-anilinoquinazolines from chloro precursors. This technique offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. The protocols and insights provided in this application note are intended to enable researchers to leverage the power of microwave chemistry to accelerate their drug discovery and development efforts.

References

  • Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. Available at: [Link]

  • Zhang, D., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571. Available at: [Link]

  • Asquith, C. R. M., & Tizzard, G. J. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1157. Available at: [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Available at: [Link]

  • Gulati, S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 819–865. Available at: [Link]

  • ResearchGate. (n.d.). Etherificaiton of Heterocyclic Compounds by Nucleophilic Aromatic Substitutions under Green Chemistry Conditions. Available at: [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Non-thermal microwave effect. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Available at: [Link]

  • Molecules. (2005). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 10(1), 115-121. Available at: [Link]

  • RSC Advances. (2022). Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review. RSC Advances, 12(11), 6656-6671. Available at: [Link]

  • Taylor & Francis Online. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of Some 4-Anilinoquinazoline Derivatives. Available at: [Link]

  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Available at: [Link]

  • Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Available at: [Link]

  • ResearchGate. (n.d.). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2014). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the C-4 Position of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These comprehensive application notes provide a detailed guide to the chemical functionalization of the C-4 position of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. This key heterocyclic scaffold is a versatile building block in medicinal chemistry, and its modification at the C-4 position is crucial for the development of a wide range of biologically active compounds. This document outlines the underlying chemical principles, provides detailed, validated protocols for various transformations, and offers expert insights into experimental design and execution.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The ability to selectively introduce diverse substituents at the C-4 position of the quinazoline ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a particularly valuable starting material due to the inherent reactivity of the C-4 chloro group, which serves as a versatile handle for a variety of chemical transformations.

Chemical Principles: Reactivity of the C-4 Position

The C-4 position of 4-chloroquinazolines is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the substituents on the quinazoline core.

Electronic Effects of Substituents:
  • C-2 Ethyl Carboxylate Group: The ester at the C-2 position acts as an electron-withdrawing group, further activating the C-4 position towards nucleophilic attack. This is due to the inductive effect of the carbonyl group and its ability to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

  • C-6 Methoxy Group: The methoxy group at the C-6 position is an electron-donating group. While it might slightly decrease the overall electrophilicity of the quinazoline ring system compared to an unsubstituted analog, its effect on the C-4 position is less pronounced than that of the C-2 ester. Its presence is often desirable for modulating the electronic properties and solubility of the final compounds.

  • Nitrogen Atoms: The two nitrogen atoms within the quinazoline ring are inherently electron-withdrawing, significantly contributing to the electrophilic character of the C-4 and C-2 positions.

The interplay of these electronic factors makes the C-4 chloro substituent an excellent leaving group, readily displaced by a wide array of nucleophiles.

Synthesis of the Starting Material: Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

A reliable supply of the starting material is paramount for any synthetic campaign. The following two-step protocol provides a robust method for the preparation of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

Workflow for Synthesis:

A Ethyl 4-hydroxy-6-methoxyquinazoline-2-carboxylate B Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate A->B  POCl3, Heat  

Caption: Synthesis of the target chloroquinazoline.

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinazoline-2-carboxylate

This procedure is adapted from established methods for the synthesis of 4-hydroxyquinolines.[1]

ReagentMolar Eq.MWAmount
4-Methoxy-2-aminobenzoic acid1.0167.16 g/mol (e.g., 10.0 g)
Diethyl malonate1.5160.17 g/mol (e.g., 14.4 mL)
Methanol--(e.g., 100 mL)
Sodium methoxide2.054.02 g/mol (e.g., 6.4 g)

Step-by-Step Procedure:

  • To a stirred solution of 4-methoxy-2-aminobenzoic acid in methanol, add sodium methoxide portion-wise at room temperature.

  • Add diethyl malonate to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with a suitable acid (e.g., 2N HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford ethyl 4-hydroxy-6-methoxyquinazoline-2-carboxylate.

Protocol 2: Chlorination to Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

This chlorination is a standard transformation for converting 4-quinazolones to 4-chloroquinazolines.[2]

ReagentMolar Eq.MWAmount
Ethyl 4-hydroxy-6-methoxyquinazoline-2-carboxylate1.0248.24 g/mol (e.g., 5.0 g)
Phosphorus oxychloride (POCl3)10.0153.33 g/mol (e.g., 18.5 mL)
N,N-Dimethylformamide (DMF)Catalytic73.09 g/mol (e.g., 0.5 mL)

Step-by-Step Procedure:

  • In a fume hood, suspend ethyl 4-hydroxy-6-methoxyquinazoline-2-carboxylate in phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

Characterization Data:

  • 1H NMR (CDCl3): δ (ppm) ~8.1-7.4 (m, 3H, Ar-H), 4.5 (q, 2H, OCH2CH3), 4.0 (s, 3H, OCH3), 1.4 (t, 3H, OCH2CH3).

  • 13C NMR (CDCl3): δ (ppm) ~165, 162, 159, 150, 145, 130, 125, 122, 118, 105, 63, 56, 14.

  • Mass Spectrum (ESI-MS): m/z for C12H11ClN2O3 [M+H]+ calculated 267.05, found ~267.1.

Functionalization of the C-4 Position: Protocols and Applications

The following sections detail validated protocols for the displacement of the C-4 chloro group with various nucleophiles, enabling the synthesis of diverse libraries of quinazoline derivatives.

N-Functionalization: Amination Reactions

The introduction of amino substituents at the C-4 position is a widely employed strategy in the development of kinase inhibitors and other therapeutic agents. The reaction proceeds readily with a variety of primary and secondary amines.[3]

A Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate C Ethyl 4-(substituted amino)-6-methoxyquinazoline-2-carboxylate A->C  Base, Solvent, Heat   B Amine (R1R2NH) B->C  Base, Solvent, Heat  

Caption: General amination reaction at the C-4 position.

ReagentMolar Eq.MWAmount
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0266.68 g/mol (e.g., 267 mg)
Aniline1.293.13 g/mol (e.g., 130 µL)
Diisopropylethylamine (DIPEA)2.0129.24 g/mol (e.g., 350 µL)
Isopropanol--(e.g., 5 mL)

Step-by-Step Procedure:

  • Dissolve ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in isopropanol in a round-bottom flask.

  • Add aniline and DIPEA to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table of Representative Amination Reactions:

AmineProductConditionsYield (%)
AnilineEthyl 4-(phenylamino)-6-methoxyquinazoline-2-carboxylatei-PrOH, reflux, 4h~85-95
MorpholineEthyl 4-morpholino-6-methoxyquinazoline-2-carboxylateDioxane, 100 °C, 6h~80-90
BenzylamineEthyl 4-(benzylamino)-6-methoxyquinazoline-2-carboxylateEtOH, reflux, 3h~90-98
O-Functionalization: Ether Synthesis

The introduction of alkoxy groups at the C-4 position can be achieved by reacting with the corresponding alcohol in the presence of a suitable base.

ReagentMolar Eq.MWAmount
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0266.68 g/mol (e.g., 267 mg)
Sodium Ethoxide (21% in EtOH)1.568.05 g/mol (e.g., 0.5 mL)
Ethanol--(e.g., 5 mL)

Step-by-Step Procedure:

  • Dissolve ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in anhydrous ethanol.

  • Add sodium ethoxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

S-Functionalization: Thioether Synthesis

Thioethers can be readily prepared by reacting with a thiol in the presence of a base.

ReagentMolar Eq.MWAmount
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0266.68 g/mol (e.g., 267 mg)
Thiophenol1.1110.18 g/mol (e.g., 120 µL)
Potassium Carbonate (K2CO3)2.0138.21 g/mol (e.g., 276 mg)
Acetone--(e.g., 10 mL)

Step-by-Step Procedure:

  • To a suspension of potassium carbonate in acetone, add ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate and thiophenol.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired thioether.

C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. The C-4 chloro position of the quinazoline is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl groups. While specific conditions for the title compound are not widely reported, the following protocol, adapted from similar systems, serves as an excellent starting point.[4][5][6]

A Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate C Ethyl 4-aryl-6-methoxyquinazoline-2-carboxylate A->C  Pd Catalyst, Base, Solvent, Heat   B Boronic Acid/Ester B->C  Pd Catalyst, Base, Solvent, Heat  

Caption: Suzuki-Miyaura coupling at the C-4 position.

ReagentMolar Eq.MWAmount
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0266.68 g/mol (e.g., 267 mg)
Phenylboronic Acid1.5121.93 g/mol (e.g., 183 mg)
Pd(PPh3)40.051155.56 g/mol (e.g., 58 mg)
Sodium Carbonate (Na2CO3)2.0105.99 g/mol (e.g., 212 mg)
Toluene/Ethanol/Water (4:1:1)--(e.g., 6 mL)

Step-by-Step Procedure:

  • In a reaction vessel, combine ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, phenylboronic acid, and sodium carbonate.

  • Add the solvent mixture (toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh3)4.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

The Sonogashira coupling is an effective method for introducing alkyne functionalities.

ReagentMolar Eq.MWAmount
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0266.68 g/mol (e.g., 267 mg)
Phenylacetylene1.2102.13 g/mol (e.g., 135 µL)
Pd(PPh3)2Cl20.03701.90 g/mol (e.g., 21 mg)
Copper(I) Iodide (CuI)0.05190.45 g/mol (e.g., 9.5 mg)
Triethylamine (Et3N)3.0101.19 g/mol (e.g., 420 µL)
Tetrahydrofuran (THF)--(e.g., 5 mL)

Step-by-Step Procedure:

  • To a solution of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate in THF, add phenylacetylene and triethylamine.

  • Degas the solution with an inert gas for 15 minutes.

  • Add Pd(PPh3)2Cl2 and CuI.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once complete, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

The Heck reaction allows for the formation of a C-C bond between the C-4 position and an alkene.

ReagentMolar Eq.MWAmount
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0266.68 g/mol (e.g., 267 mg)
Ethyl Acrylate1.5100.12 g/mol (e.g., 163 µL)
Palladium(II) Acetate (Pd(OAc)2)0.05224.50 g/mol (e.g., 11 mg)
Tri(o-tolyl)phosphine (P(o-tol)3)0.1304.37 g/mol (e.g., 30 mg)
Triethylamine (Et3N)2.0101.19 g/mol (e.g., 280 µL)
Acetonitrile (MeCN)--(e.g., 5 mL)

Step-by-Step Procedure:

  • In a sealed tube, combine ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, ethyl acrylate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add acetonitrile and triethylamine.

  • Seal the tube and heat to 100-120 °C, monitoring the reaction by TLC.

  • After completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

  • Low Yields in SNAr: Ensure anhydrous conditions and use a suitable base of appropriate strength. For less reactive nucleophiles, consider using a higher boiling point solvent and increasing the reaction temperature. Microwave irradiation can also significantly accelerate these reactions.

  • Side Reactions in Palladium Coupling: Thoroughly degas all solvents and reagents to prevent catalyst deactivation. The choice of ligand, base, and solvent system is critical and may require optimization for specific substrates. For Suzuki couplings, ensure the quality of the boronic acid, as boronic anhydrides can be less reactive.

  • Purification Challenges: The products of these reactions can sometimes be difficult to separate from starting materials or byproducts. Careful selection of the mobile phase for column chromatography is crucial. Recrystallization can also be an effective purification method for solid products.

Conclusion

The C-4 position of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a highly versatile handle for the introduction of a wide array of functional groups. The protocols outlined in these application notes provide a robust starting point for the synthesis of diverse libraries of quinazoline derivatives for applications in drug discovery and materials science. As with any synthetic procedure, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102, 1359–1470.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46–49.
  • Dandia, A.; Singh, R.; Khaturia, S.; Merienne, C.; Morgant, G.; Loupy, A. A new and efficient microwave-assisted synthesis of 4-substituted-2-phenyl-quinazolines. Bioorg. Med. Chem.2006, 14, 230–236.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57, 7449–7476.
  • Raghavendra, M. S.; Kumar, K. H.; Vinaya, K.; Kumar, C. S. A.; Ranganath, S. H. K.; Prasad, J. S.; Rangappa, K. S. POCl3 Chlorination of 4-Quinazolones. Org. Process Res. Dev.2011, 15, 347–353.
  • PubChem. Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. [Link] (accessed Jan 25, 2026).

  • PubChem. Ethyl 4,6-dichloroquinazoline-2-carboxylate. [Link] (accessed Jan 25, 2026).

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link] (accessed Jan 25, 2026).

  • ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link] (accessed Jan 25, 2026).

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link] (accessed Jan 25, 2026).

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link] (accessed Jan 25, 2026).

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Novel Compounds from Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of quinazoline have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases.[3] Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is a versatile and highly valuable starting material for the synthesis of diverse libraries of novel quinazoline derivatives. The electron-withdrawing nature of the quinazoline ring system, further accentuated by the ester group at the C2-position, renders the C4-position exceptionally susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, enabling the introduction of various functionalities and the exploration of new chemical space in drug discovery programs.

This comprehensive guide provides detailed application notes and laboratory-scale protocols for the synthesis of novel compounds from Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. We will delve into the rationale behind key synthetic strategies, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Furthermore, subsequent transformations of the ethyl ester moiety will be explored to afford carboxylic acids and amides, further expanding the molecular diversity of the synthesized compounds.

Chemical Reactivity and Strategic Considerations

The synthetic utility of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate is primarily dictated by the high electrophilicity of the C4-carbon. This is a consequence of the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the ester group at C2. The chlorine atom at the C4-position is, therefore, an excellent leaving group in nucleophilic aromatic substitution reactions.[4]

Our synthetic approach will focus on three principal transformations at the C4-position, followed by modifications at the C2-ester group.

G A Ethyl 4-chloro-6-methoxy- quinazoline-2-carboxylate B Nucleophilic Aromatic Substitution (SNAr) A->B C Suzuki-Miyaura Coupling A->C D Buchwald-Hartwig Amination A->D E Ethyl 4-substituted-6-methoxy- quinazoline-2-carboxylates B->E Amines, Phenols, Thiols C->E Aryl/Heteroaryl Boronic Acids D->E Primary/Secondary Amines F Hydrolysis E->F G Amidation E->G H 4-Substituted-6-methoxy- quinazoline-2-carboxylic Acids F->H I 4-Substituted-6-methoxy- quinazoline-2-carboxamides G->I

Caption: Synthetic pathways from Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

Part 1: Modification of the C4-Position

Nucleophilic Aromatic Substitution (SNAr) Reactions

The direct displacement of the C4-chloride with various nucleophiles is a straightforward and efficient method for introducing diversity. A wide range of nucleophiles, including primary and secondary amines, phenols, and thiols, can be employed.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like isopropanol or ethanol are often suitable for reactions with amines, as they can solvate the ionic intermediates and the amine hydrochloride byproduct. For less reactive nucleophiles or when side reactions are a concern, aprotic polar solvents such as dimethylformamide (DMF) or dioxane are preferred.

  • Base: An acid scavenger, typically a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the incoming group. Electron-rich anilines and aliphatic amines often react at moderate temperatures (e.g., 80 °C), while less reactive nucleophiles may require higher temperatures.[4]

Protocol 1: Synthesis of Ethyl 4-anilino-6-methoxyquinazoline-2-carboxylate

This protocol describes a typical SNAr reaction with an aniline derivative.

Materials:

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

  • Aniline (or substituted aniline)

  • Diisopropylethylamine (DIPEA)

  • Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (1.0 eq).

  • Add anhydrous dioxane to dissolve the starting material.

  • Add the desired aniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Reactant/ReagentMolar Equiv.Purpose
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0Starting material
Aniline1.1Nucleophile
DIPEA2.0Acid scavenger
Dioxane-Solvent
Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the C4-position.[5][6][7][8]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos). The choice of ligand is critical and can significantly impact the reaction efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Protocol 2: Synthesis of Ethyl 4-aryl-6-methoxyquinazoline-2-carboxylate

Materials:

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a round-bottom flask, combine Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant/ReagentMolar Equiv.Purpose
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0Starting material
Arylboronic acid1.2Coupling partner
Pd(PPh₃)₄0.05Catalyst
Na₂CO₃2.0Base
Dioxane/Water-Solvent system
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, offering a complementary approach to the classical SNAr for the synthesis of 4-aminoquinazolines.[9][10][11] This reaction is particularly useful for coupling less nucleophilic amines or for reactions that are sluggish under SNAr conditions.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[12]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, particularly for substrates with base-sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation.

Protocol 3: Synthesis of Ethyl 4-(arylamino)-6-methoxyquinazoline-2-carboxylate

Materials:

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, followed by Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reactant/ReagentMolar Equiv.Purpose
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate1.0Starting material
Amine1.2Coupling partner
Pd₂(dba)₃0.02Palladium source
XPhos0.04Ligand
NaOt-Bu1.4Base
Toluene-Solvent

Part 2: Modification of the C2-Ester Group

Once the desired substituent has been introduced at the C4-position, the ethyl ester at C2 can be readily transformed into other functional groups, such as carboxylic acids or amides, which are often desirable for biological activity.

G cluster_0 C4-Functionalization cluster_1 C2-Ester Modification A Ethyl 4-chloro-6-methoxy- quinazoline-2-carboxylate B SNAr, Suzuki, or Buchwald-Hartwig A->B C Ethyl 4-substituted-6-methoxy- quinazoline-2-carboxylate B->C D Hydrolysis (e.g., LiOH, THF/H₂O) C->D E 4-Substituted-6-methoxy- quinazoline-2-carboxylic Acid D->E F Amidation (e.g., Amine, Coupling Agent) E->F G 4-Substituted-6-methoxy- quinazoline-2-carboxamide F->G

Caption: Workflow for C4-functionalization followed by C2-ester modification.

Hydrolysis to the Carboxylic Acid

Saponification of the ethyl ester to the corresponding carboxylic acid is a standard transformation that can be achieved under basic conditions.

Protocol 4: Synthesis of 4-Substituted-6-methoxyquinazoline-2-carboxylic Acid

Materials:

  • Ethyl 4-substituted-6-methoxyquinazoline-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • A precipitate should form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with DCM or EtOAc.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to afford the carboxylic acid.

Amidation to the Carboxamide

The carboxylic acid can be converted to the corresponding amide via activation with a peptide coupling reagent followed by reaction with an amine.

Protocol 5: Synthesis of 4-Substituted-6-methoxyquinazoline-2-carboxamide

Materials:

  • 4-Substituted-6-methoxyquinazoline-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) and continue to stir at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude amide by flash column chromatography or recrystallization.

Conclusion

Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate serves as a highly adaptable platform for the synthesis of a diverse range of novel quinazoline derivatives. The protocols outlined in this guide provide robust and reproducible methods for the functionalization of the C4-position through nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Subsequent modifications of the C2-ester group further enhance the synthetic utility of this starting material. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of novel quinazoline compounds for evaluation in drug discovery and development programs.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • El-Hashash, M. A.; Darwish, K. M.; Rizk, S. A.; El-Bassiouny, F. A. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Patel, M.; Patel, R. G.; Patel, R. M. Synthesis and biological studies of some new quinazoline derivatives. Journal of the Indian Chemical Society1985, 62(3), 229-231.
  • Barros, C. D. S.; et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules2023 , 28(1), 1. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society2000, 122(17), 4020–4028.
  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society1999, 121(41), 9550–9561.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95(7), 2457–2483.
  • Hassanin, H. M. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC2012, (vi), 384-397.
  • Hameed, A.; et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules2023, 28(7), 3045.
  • Al-Suwaidan, I. A.; et al. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports2022, 12, 15891.
  • Goodreid, J. D.; Duspara, P. A.; Bosch, C.; Batey, R. A. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry2014, 79(2), 943–954.
  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lee, J.-Y.; et al. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters2020, 30(16), 127323.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Emmitte, K. A.; et al. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters2009, 19(23), 6753-6756.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Conditions for Reactions with 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your own experimental conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding reactions with 4-chloroquinazolines.

Q1: What is the primary reaction mechanism for 4-chloroquinazolines with nucleophiles?

The dominant reaction mechanism is a Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient C4 position of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the final product. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the C4 position for nucleophilic attack.[1][2]

Q2: Why is the C4 position of the quinazoline ring so reactive?

Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[3][4] This makes it more electrophilic and thus more susceptible to nucleophilic attack compared to other positions on the ring.[3][4] This inherent reactivity is why reactions with nucleophiles like amines or thiols are often highly regioselective for the C4 position.[3][5]

Q3: What are the most common types of solvents used for these reactions?

The choice of solvent is critical for the success of SNAr reactions with 4-chloroquinazolines. Generally, polar aprotic solvents are preferred. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices because they can effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and thus more nucleophilic.[1] Polar protic solvents like ethanol and isopropanol are also commonly used, sometimes in mixtures with water.[3][6] Tetrahydrofuran (THF) is another frequently employed aprotic solvent.[3][7]

Q4: Is a base always necessary for reactions with 4-chloroquinazolines?

Not always, but it is often beneficial or required. A base is crucial when the nucleophile is a weak acid, such as a thiol or a phenol, as it deprotonates it to form a much more potent nucleophile (e.g., a thiolate or phenoxide).[1] For amine nucleophiles, a base can also be used to scavenge the HCl generated during the reaction. Common bases include inorganic salts like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[1][3] However, with highly nucleophilic amines or under certain conditions like microwave irradiation, the reaction can proceed efficiently without an added base.[8]

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield or Incomplete Conversion

A low yield of your desired product is one of the most common challenges. This can often be traced back to suboptimal solvent and reaction conditions.

Potential Causes and Solutions:
  • Inappropriate Solvent Polarity: The polarity of your solvent can dramatically influence the reaction rate. If you are using a non-polar solvent and observing poor results, consider switching to a more polar solvent.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO) excel at solvating cations while leaving the nucleophilic anion relatively free, thereby increasing its reactivity.[1] This is particularly important for SNAr reactions.

    • Recommended Action: Screen a panel of polar aprotic solvents. If solubility is an issue, a polar protic solvent like isopropanol or ethanol can be a good alternative, as seen in many syntheses of 4-anilinoquinazolines.[6]

  • Poor Solubility of Starting Materials: 4-Chloroquinazoline itself has a relatively low melting point (28-31 °C) and is generally soluble in many organic solvents. However, your nucleophile or the resulting product may have limited solubility in the chosen solvent, leading to a stalled reaction or difficult workup.

    • Causality: If a reactant or product precipitates out of solution prematurely, the reaction can be inhibited.

    • Recommended Action: Before running the reaction on a large scale, perform small-scale solubility tests with your starting materials and product in various solvents. A mixture of solvents, such as THF/water, can sometimes provide the right balance of solubility for all components.[3][8]

  • Insufficient Nucleophilicity: The reaction may be sluggish if your nucleophile is not sufficiently reactive.

    • Causality: The rate of an SNAr reaction is directly proportional to the strength of the nucleophile. Electron-withdrawing groups on an aniline, for example, will decrease its nucleophilicity and slow the reaction.[8][9]

    • Recommended Action:

      • Add a Base: If your nucleophile is a thiol or a phenol, or even a weakly basic amine, adding a suitable base (e.g., K₂CO₃, Cs₂CO₃) will generate the more nucleophilic conjugate base.[1]

      • Switch to a More Effective Solvent: As mentioned, polar aprotic solvents can enhance nucleophilicity.[1]

      • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. Refluxing in isopropanol is a common strategy.[6]

      • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for reactions with electron-poor anilines.[8][9]

Data Presentation: Solvent Selection Guide
SolventTypeBoiling Point (°C)Dielectric ConstantKey Considerations
Dimethylformamide (DMF) Polar Aprotic15336.7Excellent for solvating salts, but can be difficult to remove. Often used in syntheses of Gefitinib and Erlotinib precursors.[10][11]
Dimethyl Sulfoxide (DMSO) Polar Aprotic18946.7Highly polar, good for challenging reactions. Can facilitate reactions at lower temperatures.[10]
Acetonitrile (MeCN) Polar Aprotic8237.5Good balance of polarity and volatility, making it easier to remove post-reaction.[7][12]
Isopropanol (IPA) Polar Protic8219.9Commonly used for reactions with anilines, often at reflux.[6][13]
Ethanol (EtOH) Polar Protic7824.5Another common protic solvent, sometimes used in combination with other solvents or reagents.[7][14]
Tetrahydrofuran (THF) Aprotic667.6Less polar than DMF or DMSO, but a good solvent for many organic compounds. Often used in mixtures, for example with water.[3][7][8]

Data compiled from various sources, including[15].

Experimental Workflow: Solvent Screening Protocol

Here is a step-by-step guide for a parallel solvent screen to optimize your reaction conditions.

  • Preparation: In an array of reaction vials, add 4-chloroquinazoline (1.0 eq) and your nucleophile (1.1 eq).

  • Solvent Addition: To each vial, add a different solvent from the table above (e.g., DMF, DMSO, MeCN, IPA, THF) to a concentration of approximately 0.1 M.

  • Base Addition (Optional): If required, add your chosen base (e.g., K₂CO₃, 1.5 eq) to each vial.

  • Reaction: Stir all reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 4 hours).

  • Monitoring: At regular intervals, take a small aliquot from each reaction and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the conversion rates across the different solvents to identify the optimal one for your specific transformation.

Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for 4-Chloroquinazoline Reactions start Start: Low Yield or Incomplete Conversion check_solubility Are all starting materials soluble in the current solvent? start->check_solubility test_solvents Perform solubility tests with a panel of solvents check_solubility->test_solvents No check_nucleophile Is the nucleophile weak? (e.g., thiol, electron-poor aniline) check_solubility->check_nucleophile Yes select_best_solvent Select solvent with best solubility profile test_solvents->select_best_solvent select_best_solvent->check_nucleophile add_base Add a base (e.g., K2CO3) to generate a stronger nucleophile check_nucleophile->add_base Yes run_reaction Run reaction in optimized solvent/base system check_nucleophile->run_reaction No add_base->run_reaction check_conversion Is conversion still low? run_reaction->check_conversion increase_temp Increase reaction temperature or consider microwave irradiation check_conversion->increase_temp Yes end End: Optimized Reaction check_conversion->end No increase_temp->run_reaction

Caption: A decision-making workflow for troubleshooting low yields in 4-chloroquinazoline reactions.

Issue 2: Formation of Side Products and Difficult Purification

The formation of unexpected products can complicate purification and reduce the overall yield.

Potential Causes and Solutions:
  • Reaction with Protic Solvents: If you are using a protic solvent like ethanol or methanol at elevated temperatures, you may observe the formation of the corresponding 4-alkoxyquinazoline as a side product.

    • Causality: Alcohols can act as nucleophiles, especially at higher temperatures or in the presence of a base, competing with your intended nucleophile.

    • Recommended Action: If this is observed, switch to a polar aprotic solvent (e.g., DMF, THF, MeCN). If a protic solvent is necessary for solubility, try running the reaction at a lower temperature for a longer period.

  • Hydrolysis of 4-Chloroquinazoline: Traces of water in your reaction mixture can lead to the hydrolysis of 4-chloroquinazoline back to 4-hydroxyquinazoline.

    • Causality: 4-Chloroquinazolines are sensitive to moisture, and hydrolysis can be a competing pathway.

    • Recommended Action: Ensure your solvents are anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Multiple Reactions with Polyfunctional Nucleophiles: If your nucleophile has more than one reactive site, you may get a mixture of products.

    • Causality: For example, a molecule with two different amine groups could react at either site.

    • Recommended Action: This often requires a protecting group strategy. Protect the more reactive functional group on your nucleophile before the reaction with 4-chloroquinazoline, and then deprotect it in a subsequent step.

Visualization: SNAr Mechanism and a Common Side Reaction

SNAr_Mechanism S N Ar Mechanism and a Common Side Reaction cluster_main Desired S N Ar Pathway cluster_side Side Reaction with Protic Solvent A 4-Chloroquinazoline B Meisenheimer Complex A->B Nucleophilic Attack C Desired Product B->C - Cl- Nu Nucleophile (Nu-H) Nu->A + D 4-Chloroquinazoline E Meisenheimer-type Complex D->E Solvolysis F 4-Alkoxyquinazoline (Side Product) E->F - Cl- Solvent Solvent (R-OH) Solvent->D +

Caption: The desired SNAr pathway versus a common side reaction with a protic solvent.

Conclusion

Optimizing reactions with 4-chloroquinazolines hinges on a rational selection of solvent and reaction conditions tailored to the specific nucleophile being used. By understanding the underlying SNAr mechanism and the role that solvents and bases play in modulating nucleophilicity and solubility, researchers can effectively troubleshoot common issues like low yields and side product formation. A systematic approach, involving the screening of a few key solvents and conditions, will almost always lead to a more efficient and robust chemical transformation.

References
  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). Scientific Reports.
  • Optimization of reaction conditions for 4'-Hydroxydehydrokawain synthesis. (2025). BenchChem.
  • Optimizing reaction conditions for 4-Butylsulfanylquinazoline synthesis. (2025). BenchChem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry.
  • Optimizing solvent and base conditions for quinoline synthesis. (2025). BenchChem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). BenchChem.
  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (2025). ResearchGate. Available at: [Link]

  • Process for the preparation of 4-haloquinazolines. (1993). Google Patents.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). Organic Chemistry International. Available at: [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). (n.d.). ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
  • A New Synthesis of Gefitinib. (2018). Organic Process Research & Development.
  • Process for the preparation of erlotinib. (2016). Google Patents.
  • The preparation method of Gefitinib. (2016). Google Patents.
  • Modified Synthesis of Erlotinib Hydrochloride. (n.d.). National Center for Biotechnology Information.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. Available at: [Link]

  • Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. (2026). ResearchGate. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Center for Biotechnology Information.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). Molecules. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. Available at: [Link]

  • A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. (2025). Crystal Growth & Design. Available at: [Link]

  • Gefitinib. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. (n.d.). CrystEngComm. Available at: [Link]

  • Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. (2019). Molecules. Available at: [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). (2020). ResearchGate. Available at: [Link]

  • Properties of Common Organic Solvents. (2022). University of Minnesota.

Sources

Methods for removing phosphorus oxychloride from chlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction workup involving phosphorus oxychloride (POCl₃). This guide is designed for chemists and researchers in the pharmaceutical and chemical industries. It provides in-depth, field-tested advice for the safe and efficient removal of excess POCl₃, a common but hazardous reagent used in chlorination reactions, such as the Vilsmeier-Haack reaction.[1][2][3] This document is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity of your product and the safety of your process.

Troubleshooting Guide: Common Issues in POCl₃ Removal

This section addresses specific problems you may encounter during the workup of chlorination reactions involving POCl₃. Each issue is analyzed from a mechanistic perspective to provide robust and reliable solutions.

Issue 1: Product Degradation or Hydrolysis During Aqueous Quench

Symptoms:

  • Low or inconsistent product yield.

  • Presence of significant impurities, often the hydrolyzed starting material or product.

  • TLC or LCMS analysis shows the disappearance of the desired product and the appearance of more polar byproducts after workup.

Root Cause Analysis: The primary cause of product degradation is the harsh acidic environment created during the quenching of POCl₃ with water. POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl).[4][5]

POCl₃ + 3H₂O → H₃PO₄ + 3HCl

This reaction generates a large amount of strong acid, which can easily hydrolyze acid-sensitive functional groups on your desired product or intermediates.

Solutions & Protocols:

  • Controlled Reverse Quench: The standard and safest method is a "reverse quench," where the reaction mixture is slowly added to a quenching solution.[6] Never add water directly to the reaction mixture, as this can cause a dangerous, uncontrolled exotherm.

    • Recommendation 1: Quenching into Ice/Water. For moderately stable compounds, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[7] The large surface area and latent heat of fusion of ice help to control the temperature.

    • Recommendation 2: Buffered or Basic Quench. For acid-sensitive substrates, quenching into a basic or buffered solution is critical. The base neutralizes the generated HCl and phosphoric acid in situ, protecting your product.[8]

      • Slowly add the reaction mixture to a well-stirred, ice-cold solution of saturated sodium bicarbonate (NaHCO₃) or a calculated amount of sodium hydroxide (NaOH) or sodium acetate.[6][8]

      • Caution: Be mindful of vigorous gas evolution (CO₂) when using bicarbonate. Ensure the vessel is large enough to accommodate foaming.[8]

  • Non-Aqueous Workup: If your product is highly sensitive to water, consider a non-aqueous approach.

    • First, remove the bulk of the excess POCl₃ by vacuum distillation.[9]

    • The residue can then be dissolved in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and treated with a high-boiling tertiary amine, like pyridine or triethylamine, to neutralize acidic byproducts before purification.[9][10]

Issue 2: Incomplete POCl₃ Removal & Delayed Exotherms

Symptoms:

  • Residual POCl₃ is detected in the crude product by analytical methods (e.g., ³¹P NMR).

  • A sudden, unexpected temperature increase (exotherm) occurs during workup or extraction, sometimes after an initial period of calm.[6]

Root Cause Analysis: Incomplete hydrolysis of POCl₃ can lead to the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[11] These species are still reactive and can hydrolyze later, causing a delayed exotherm. This is particularly common when quenching into ice-water without sufficient agitation or time, as an organic layer may protect the POCl₃ from the water.[6]

Solutions & Protocols:

  • Ensure Efficient Mixing: Vigorous stirring during the quench is essential to break up immiscible layers and ensure complete contact between the POCl₃ and the aqueous solution.

  • Temperature-Controlled Quench: Instead of quenching into ice-water, a controlled addition to an aqueous solution maintained at a specific temperature (e.g., 35-40°C) can ensure immediate and complete hydrolysis, preventing the buildup of unstable intermediates.[6]

  • Solvent Addition: Before quenching, diluting the reaction mixture with an inert organic solvent like dichloromethane can improve handling and facilitate a more controlled addition to the quenching solution.[9]

  • Analytical Verification: Do not assume the quench is complete. Use analytical techniques to confirm the absence of reactive phosphorus species before proceeding to large-scale operations.[11]

Issue 3: Emulsion or Unfilterable Solid Formation During Workup

Symptoms:

  • Difficulty in separating the organic and aqueous layers after extraction due to a persistent emulsion.

  • Formation of a gelatinous or very fine precipitate that clogs filter paper.

Root Cause Analysis:

  • Emulsions: Often caused by the formation of phosphate salts with amphiphilic properties, especially when using a strong base for neutralization.

  • Precipitates: Insoluble phosphate salts (e.g., sodium phosphate) can form and precipitate out of the solution.[7]

Solutions & Protocols:

  • Break Emulsions:

    • Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which often helps break emulsions.

    • Filter the entire mixture through a pad of Celite® or another filter aid.

  • Manage Solids:

    • If a large amount of solid is expected, allow it to stir for an extended period to encourage particle growth, making it easier to filter.

    • Diluting the mixture with more solvent (both organic and aqueous) can sometimes help to dissolve the solids or make the slurry more manageable.

Method Selection Guide

Choosing the right removal method is critical and depends on the properties of your product and the scale of your reaction.

Decision Workflow for POCl₃ Removal

The following diagram provides a logical workflow for selecting the most appropriate workup strategy.

G cluster_start Start: Reaction Complete cluster_thermal Thermal Stability Assessment cluster_aqueous Aqueous Stability Assessment cluster_methods Removal Methods start Reaction Mixture (Product + Excess POCl₃) q_thermal Is the product thermally stable? start->q_thermal q_aqueous Is the product stable to aqueous acid/base? q_thermal->q_aqueous  No distill Method 1: Vacuum Distillation q_thermal->distill  Yes quench_buffered Method 2: Buffered/Basic Quench q_aqueous->quench_buffered  No (Acid/Base Sensitive) quench_ice Method 3: Ice/Water Quench q_aqueous->quench_ice  Yes (Robust) non_aqueous Method 4: Non-Aqueous Workup q_aqueous->non_aqueous  No (Water Sensitive)

Caption: Decision tree for selecting a POCl₃ removal method.

Comparison of POCl₃ Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest For...
Vacuum Distillation Removal of volatile POCl₃ (Boiling Point: 105.8 °C) under reduced pressure.[4]Recovers POCl₃; avoids aqueous waste; suitable for water-sensitive products.[12][13]Product must be thermally stable and non-volatile; may not remove non-volatile phosphorus byproducts.Thermally stable, high-boiling point products; large-scale reactions where reagent recovery is desired.
Aqueous Quench (Ice/Water) Hydrolysis of POCl₃ to water-soluble phosphoric acid and HCl.[4]Simple, fast, and effective for complete removal of all phosphorus species.Highly exothermic; generates acidic waste; can degrade acid-sensitive products.[12]Acid-stable, water-insoluble products.
Buffered/Basic Quench Hydrolysis and in-situ neutralization of acidic byproducts.Protects acid-sensitive products; controls pH of the aqueous phase.Can cause emulsions; formation of inorganic salts; potential for base-mediated side reactions.Products with acid-labile functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with POCl₃? A: POCl₃ is highly toxic, corrosive, and reacts violently with water.[14][15]

  • Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., Neoprene).[16]

  • Reaction Setup: Ensure your glassware is completely dry to prevent premature reaction.[17] Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching process is the most hazardous step. Always add the POCl₃ mixture to the quenching solution (reverse quench), never the other way around. Perform the quench behind a blast shield, especially for larger-scale reactions.

  • Spills: Have an appropriate spill kit ready. Neutralize small spills with a dry absorbent material like sodium bicarbonate.

Q2: How can I confirm that all POCl₃ and its reactive byproducts have been removed? A: Visual confirmation is not sufficient. Analytical verification is crucial for process safety and product quality.

  • ³¹P NMR Spectroscopy: This is the most direct and effective method. POCl₃ has a distinct chemical shift. The disappearance of this signal and any signals from intermediates like phosphorodichloridic acid confirms complete hydrolysis.[11]

  • In-situ Raman Spectroscopy: For larger-scale operations, in-situ Raman can monitor the disappearance of P-Cl bonds in real-time, ensuring the quench is complete before proceeding.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect trace amounts of residual POCl₃ in the organic phase after workup.

Q3: Can I use alcohols to quench POCl₃? A: Yes, but with caution. POCl₃ reacts with alcohols to form phosphate esters and HCl.[4] This can be a useful strategy if your product is sensitive to water but stable to alcohols and HCl. However, the reaction can still be exothermic, and you will form different byproducts (phosphate esters) that will need to be removed during purification.

Q4: My reaction was performed in a high-boiling solvent. How does this affect POCl₃ removal? A: If the solvent's boiling point is significantly higher than that of POCl₃ (105.8 °C), vacuum distillation is an excellent first step to remove the bulk of the excess reagent.[4] This reduces the amount of POCl₃ that needs to be quenched, making the subsequent aqueous workup safer and more manageable.

Mechanism Spotlight: The Hydrolysis of POCl₃

Understanding the stepwise hydrolysis is key to managing the reaction. The process is not a single event but a sequence of reactions forming progressively less reactive intermediates.

G POCl3 POCl₃ (Phosphorus Oxychloride) Intermediate1 Cl₂P(O)OH (Phosphorodichloridic Acid) [Metastable Intermediate] POCl3->Intermediate1 + H₂O - HCl Intermediate2 ClP(O)(OH)₂ (Phosphorochloridic Acid) Intermediate1->Intermediate2 + H₂O - HCl Final H₃PO₄ (Phosphoric Acid) Intermediate2->Final + H₂O - HCl

Caption: Stepwise hydrolysis of POCl₃ to phosphoric acid.

References

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents.
  • How can I properly quench POCl3? - ResearchGate. Available at: [Link]

  • CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents.
  • EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents.
  • Removal of Phosphorus by Ferric Ion-Rich Solutions Prepared Using Various Fe(III)-Containing Minerals - MDPI. Available at: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: [Link]

  • Vilsmeier reagent/POCl3 formation - Sciencemadness.org. Available at: [Link]

  • Phosphoryl chloride - Wikipedia. Available at: [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. Available at: [Link]

  • Process for the purification of phosphorus oxychloride - Justia Patents. Available at: [Link]

  • Phosphoryl Trichloride–Method of Determination in Workplace Air - PMC - PubMed Central. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]

  • How should I proceed in Chlorination using POCl3? - ResearchGate. Available at: [Link]

  • Can any one suggest an efficient method to distill POCl3 for chlorination ? | ResearchGate. Available at: [Link]

  • Preparation of phosphorus oxychloride - PrepChem.com. Available at: [Link]

  • Preparation of POCl 3 - BYJU'S. Available at: [Link]

  • POCl3 for Dehydration of Alcohols - Chemistry Steps. Available at: [Link]

  • How should I remove liquid pocl3 without leaving a residue? - ResearchGate. Available at: [Link]

  • Phosphorus oxychloride - ChemBK. Available at: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • A Study of POCl3 Deposition Reaction Rate with Residual Gas Analysis Method. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ensuring the Integrity of a Key Synthetic Intermediate

Welcome to the technical support guide for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. This molecule is a sophisticated heterocyclic compound, valued as a crucial intermediate in the synthesis of various pharmacologically active agents. The inherent reactivity of its functional groups—specifically the hydrolytically sensitive ester and the reactive 4-chloro substituent—necessitates stringent storage and handling protocols to ensure its stability and, consequently, the success and reproducibility of your downstream applications.

This guide is structured to provide rapid answers through our FAQ section and to address specific experimental issues in the Troubleshooting Guide. We will delve into the core chemical principles governing its stability, provide validated protocols for assessing its integrity, and offer expert insights to mitigate degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate?

For optimal long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is critical to use a tightly sealed container to protect it from moisture and atmospheric oxygen.[2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential solid-state degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and hydrolysis from atmospheric moisture.[3]
Light Protected from Light (Amber Vial)Quinazoline rings can be photosensitive; protection from UV/visible light prevents photodecomposition.[4]
Container Tightly Sealed, Inert MaterialPrevents ingress of moisture and air; avoids reaction with container material.[5]

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

The choice of solvent is critical. For short-term use, anhydrous aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are suitable. However, for longer-term storage, even trace amounts of water can lead to hydrolysis. A study on a similar quinazoline derivative showed that solutions in DMSO can be unstable, with spectral modifications occurring almost immediately after preparation.[6][7] In contrast, aqueous solutions of some quinazolines, when protected from light and refrigerated, have shown stability for over a month.[6] Given the reactivity of the 4-chloro group, protic or aqueous solvents are generally not recommended for storage.

Recommendation: Prepare stock solutions fresh for each experiment. If storage is unavoidable, use an anhydrous aprotic solvent, store at -20°C or -80°C in small aliquots under an inert atmosphere, and re-qualify the solution's purity before use.

Q3: What are the primary visual or physical signs of compound degradation?

As a pure compound, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate should be a crystalline solid (color may vary by manufacturer, but is often off-white to light yellow). Signs of degradation can include:

  • Change in Color: Darkening (e.g., to tan or brown) can indicate the formation of polymeric or oxidized impurities.

  • Change in Texture: The appearance of a gummy or oily substance in the solid may suggest hydrolysis or the absorption of water.

  • Clumping: While some clumping can be due to static, significant clumping or "wetting" of the solid is a strong indicator of moisture absorption.

If you observe any of these changes, it is imperative to re-analyze the compound's purity before proceeding with your experiment.

Troubleshooting Guide

Issue 1: My reaction yield is lower than expected or my assay results are inconsistent.

Possible Cause: Degradation of the starting material, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, is a likely culprit. Inconsistent results often point to a stability issue that varies between aliquots or over time. The 4-chloro position is electrophilic and susceptible to nucleophilic attack, while the ethyl ester can hydrolyze.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent experimental results.

Solution Steps:

  • Verify Purity: Immediately assess the purity of your current stock of the compound using the Protocol for Verifying Compound Integrity via HPLC-UV provided below.

  • Review Storage History: Was the compound ever left at room temperature for an extended period? Was the container properly sealed? Has it been exposed to air repeatedly?

  • Aliquot Your Reagent: To prevent contamination and degradation of the entire batch, weigh out and store smaller, single-use aliquots under argon or nitrogen. This minimizes exposure of the bulk material to the atmosphere.

Issue 2: I see a new, more polar peak appearing in my HPLC or LC-MS analysis over time.

Possible Cause: This is a classic sign of hydrolysis. The ester or the 4-chloro group has likely reacted with water.

Mechanistic Insight:

  • Ester Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid. This introduces a polar carboxyl group, significantly reducing the retention time on a reverse-phase HPLC column.

  • Chloro Group Hydrolysis: The C4-Cl bond can be hydrolyzed to a C4-OH group, forming a quinazolinone. This is also a more polar compound that will elute earlier. The pyrimidine nucleus itself can be susceptible to hydrolytic ring-opening under certain conditions.[8]

Potential Degradation Pathways:

G cluster_0 Primary Compound cluster_1 Degradation Products A Ethyl 4-chloro-6-methoxy quinazoline-2-carboxylate B 4-chloro-6-methoxyquinazoline- 2-carboxylic acid A->B Ester Hydrolysis (+H2O) C Ethyl 6-methoxy-4-oxo-3,4- dihydroquinazoline-2-carboxylate A->C C4-Cl Hydrolysis (+H2O)

Caption: Primary hydrolytic degradation pathways.

Solution:

  • Confirm Identity: If you have access to LC-MS, determine the mass of the new peak. The mass of the carboxylic acid degradant will be 28 mass units less than the parent compound (loss of C2H4). The mass of the quinazolinone degradant will be 17 mass units less (replacement of Cl with OH).

  • Implement Anhydrous Techniques: Ensure all solvents are anhydrous and that reactions are run under an inert atmosphere to prevent further degradation.

  • Purify Before Use: If degradation is minor, the material may be salvageable by purification (e.g., column chromatography or recrystallization), though sourcing a fresh batch is often more reliable.

Technical Protocols

Protocol 1: Verifying Compound Integrity via HPLC-UV

This protocol provides a general starting point for assessing the purity of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. It must be validated and optimized for your specific instrumentation.

Objective: To determine the purity of the compound and detect the presence of more polar degradants.

Experimental Workflow:

Caption: Workflow for HPLC-based purity assessment.

Method Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection (UV) 254 nm and 320 nm
Sample Prep. 0.5 mg/mL in Acetonitrile

Step-by-Step Procedure:

  • Preparation: Prepare mobile phases and sonicate to degas. Accurately weigh and dissolve the compound in acetonitrile to make a ~0.5 mg/mL solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

  • Interpretation: A pure sample should show one major peak. The presence of significant peaks at earlier retention times suggests polar degradation products.

Protocol 2: Outline for a Forced Degradation (Stress Testing) Study

For comprehensive stability assessment, a forced degradation study is recommended, following principles outlined in the ICH Q1B guideline.[4] This involves subjecting the compound to harsh conditions to deliberately induce degradation.

Objective: To identify potential degradation products and understand the compound's stability profile under various stress conditions.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours (basic conditions often accelerate ester hydrolysis).

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid compound at 105°C for 48 hours.

  • Photostability: Expose the solid compound and a solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4] A dark control sample wrapped in aluminum foil should be stored alongside.

Procedure:

  • Prepare solutions of the compound (~1 mg/mL) for each stress condition.

  • Expose the samples to the conditions for the specified duration.

  • At various time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute for HPLC or LC-MS analysis.

  • Analyze the stressed samples against a control (time zero) sample to identify and quantify degradants.

This proactive approach provides invaluable information on how to formulate, handle, and store the compound to ensure its long-term viability in your research and development pipeline.

References

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025).
  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Deriv
  • Quinazoline Safety D
  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). PMC - NIH.
  • A Review on the Synthesis and Chemical Transform
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Deriv
  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). Royal Society of Chemistry.
  • Guidance on Storage and Handling of Chlorin
  • ETHYL-4-CHLORO ACETO ACETATE MATERIAL SAFETY D
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • Ethyl 4,6-dichloroquinazoline-2-carboxyl
  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Publishing.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • Ethyl 4-Thiazolecarboxyl
  • Guidance on Storage and Handling of Chlorin
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Ethyl 4-Chloroacetoacetate Safety D
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Ethyl 4-(4-methoxyphenyl)
  • Analytical Chemistry. Biopharm.
  • Ethyl 4-chloro-2-methylquinoline-6-carboxyl
  • Ethyl 4-chloroacetoacet

Sources

Validation & Comparative

Comparative Efficacy of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This has led to the development of numerous clinically approved drugs for various therapeutic areas.[1][2] Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, in particular, serves as a crucial intermediate, a versatile building block for synthesizing a diverse library of analogs with significant biological activities. The reactivity of the chlorine atom at the C4 position allows for nucleophilic substitution, providing a straightforward path to introduce a wide range of functionalities and explore structure-activity relationships (SAR).

This guide provides a comparative analysis of the biological efficacy of various analogs derived from this quinazoline core. We will delve into their anticancer, antimicrobial, and anticonvulsant properties, presenting supporting experimental data, detailed protocols, and the scientific rationale behind the evaluation methods.

Anticancer Activity: Targeting Kinase Signaling Cascades

The quinazoline framework is famously exploited in the design of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4] Overexpression or mutation of EGFR is a hallmark of several malignancies, including non-small cell lung cancer, making it a prime therapeutic target.[3][4][5]

Mechanism of Action: EGFR Inhibition

EGFR is a transmembrane protein that, upon binding to its ligand (like EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which ultimately promote cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis.

Quinazoline-based inhibitors, such as the well-known drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[6][7] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade. The quinazoline core itself is crucial, with its N3 atom often forming a critical hydrogen bond within the kinase hinge region.[6] Modifications at the C4 position, typically with anilino groups, are pivotal for achieving high affinity and selectivity.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline Analog (e.g., Gefitinib) Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline analogs.

Comparative Performance of Anticancer Analogs

The efficacy of novel quinazoline analogs is typically assessed by their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are determined across various cancer cell lines.

Compound ClassTarget Cell Line(s)Key Structural FeaturesIC50 / GI50 (µM)Reference CompoundReference
2-Thioxoquinazolin-4-oneHeLa, MDA-MB2312-thioxo group, various alkyl/aryl thioethers at C2Potent, some exceeded GefitinibGefitinib[8][9]
4-AnilinoquinolinesHeLa, BGC8234-anilino group, fluoro/methoxy substitutionsSeveral compounds superior to GefitinibGefitinib[6]
Quinazolinone-SulfamatesDU-145 (Prostate)Aryl sulfamate motif at N2 position0.05 - 0.3-[10]
Isatin-Quinazoline HybridsHepG2, MCF-7, HeLaHybrid structure combining isatin and quinazoline0.076 - 0.183 (Multi-kinase)Doxorubicin[11]

Note: This table synthesizes findings from multiple studies to provide a comparative overview. Direct comparison of absolute values should be done cautiously as experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for cytotoxic anticancer agents.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytostatic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or MDA-MB231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test quinazoline analogs and a reference drug (e.g., Gefitinib) in the culture medium.[8] Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).[8] Include a "vehicle control" (e.g., 0.5% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time and the expected mechanism of action.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 step2 2. Incubate 24h (Allow attachment) step1->step2 step3 3. Treat with Quinazoline Analogs (Serial Dilutions) step2->step3 step4 4. Incubate 24-72h step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 3-4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Calculate % Viability & Determine IC50 step8->step9 end_node End step9->end_node

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[1] Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[1][12][13]

Mechanism of Action

The antimicrobial mechanisms of quinazolines can be diverse. Some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, leading to cell death.[13] Others may interfere with cell wall synthesis or disrupt the integrity of the cell membrane.[1] Structure-activity relationship studies have shown that substitutions at positions C2 and N3, as well as the presence of halogens at C6 or C8, can significantly enhance antimicrobial potency.[1]

Comparative Performance of Antimicrobial Analogs

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassTarget Organism(s)Key Structural FeaturesMIC (µg/mL)Reference
Quinazoline Schiff Base LigandE. coli, S. aureusMetal complexes (Cu, Zn) of the ligandModerate to Strong Activity[12]
4(3H)-QuinazolinonesS. aureus, S. pneumoniaeVaries, targets DNA gyraseNot specified, but activity confirmed[13]
4-AnilinoquinazolinesGram-positive bacteriaBromo and nitro substitutions on the anilino ringMarginal activity[14]
Isothiourea-QuinazolinonesK. pneumoniae, P. vulgaris, S. epidermidis1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea1.6[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium, allowing for the testing of multiple compounds against various organisms simultaneously in a 96-well format.

Causality: The protocol is designed to find the lowest concentration of an analog that inhibits the metabolic activity and replication of bacteria. By serially diluting the compound, we can pinpoint the concentration at which bacterial growth is no longer visible. This provides a quantitative measure of the compound's potency.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be added to aid in determining viability.

Anticonvulsant Activity

Quinazoline derivatives have a long history as central nervous system (CNS) agents, with some analogs, like methaqualone, previously used for their sedative-hypnotic properties.[15][16] This has spurred research into their potential as novel anticonvulsant drugs for treating epilepsy.[17][18]

Mechanism of Action

Many anticonvulsant quinazolines are thought to exert their effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[16] They can act as positive allosteric modulators, enhancing the effect of GABA and leading to increased neuronal inhibition, which raises the seizure threshold.[16] Other potential mechanisms include the inhibition of carbonic anhydrase enzymes.[15][19] SAR studies suggest that substitutions at the N3 position (e.g., with butyl or benzyl groups) significantly influence anticonvulsant potency.[15][19]

Comparative Performance of Anticonvulsant Analogs

Anticonvulsant activity is typically evaluated in animal models using chemically or electrically induced seizures. The pentylenetetrazole (PTZ)-induced seizure model is common for screening compounds that may be effective against absence seizures.

Compound ClassKey Structural FeaturesAnimal ModelEfficacy MetricReference
3-Butyl-Quinazolin-4-onesButyl group at N3, various substitutions at C2scPTZ (mice)100% protection against PTZ-induced convulsions[15][19]
3-Benzyl-Quinazolin-4-onesBenzyl group at N3scPTZ (mice)Strong activity, but less seizure prevention than butyl analogs[19]
2,3-disubstituted quinazolin-4(3H)-onesVarious substitutions at C2 and N3PTZ-induced seizures (mice)Favorable protection, latency, and reduction in seizure number[16]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This in vivo model is used to identify compounds that can prevent or delay the onset of clonic-tonic seizures induced by the GABAA antagonist, pentylenetetrazole.

Causality: PTZ is a CNS stimulant that blocks the chloride ionophore of the GABAA receptor complex, reducing GABAergic inhibition and leading to generalized seizures. A test compound with anticonvulsant activity, particularly one that enhances GABAergic transmission, will counteract the effect of PTZ, thereby protecting the animal from seizures or increasing the latency to their onset.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy albino mice, acclimatized to the laboratory environment for at least one week.

  • Compound Administration: Administer the test quinazoline analog intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg).[15][19] A control group receives the vehicle, and a positive control group receives a standard antiepileptic drug like diazepam.[16]

  • Pre-treatment Time: Allow a specific pre-treatment time (typically 30-60 minutes) for the compound to be absorbed and distributed to the CNS.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each animal.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.

  • Data Recording: Record key parameters:

    • The latency (time) to the onset of the first clonic convulsion.

    • The duration of the convulsion.

    • The percentage of animals in each group that are protected from seizures.

  • Neurotoxicity (Optional): Assess motor coordination using the rotarod test to ensure the observed anticonvulsant effect is not due to general motor impairment.[19]

Conclusion and Future Directions

The Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate scaffold is a remarkably fertile starting point for generating a multitude of biologically active compounds. Analogs have demonstrated significant potential as anticancer, antimicrobial, and anticonvulsant agents.

  • For Anticancer Applications, the 4-anilinoquinazoline scaffold remains a dominant design, effectively targeting EGFR.[3][6] However, the emergence of drug resistance necessitates the exploration of novel analogs, such as multi-kinase inhibitors or compounds that bind to allosteric sites, to provide alternative therapeutic strategies.[3][20]

  • In the Antimicrobial Arena, quinazoline derivatives show promise, particularly against Gram-positive bacteria and fungi.[1][14] Future work should focus on optimizing these scaffolds to broaden their spectrum to include resistant Gram-negative pathogens and to elucidate their precise mechanisms of action.

  • As Anticonvulsants, quinazolin-4-ones that modulate the GABAA receptor are compelling candidates.[16] The challenge lies in designing compounds with a high therapeutic index, separating the anticonvulsant effects from undesirable sedative or neurotoxic side effects.[17]

The continued exploration of SAR, leveraging both traditional synthesis and in silico design, will undoubtedly unlock the full therapeutic potential of this versatile chemical class.[5][20]

References

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [No specific journal provided, link is a redirect]
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current Medicinal Chemistry. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. BMC Chemistry. [Link]

  • Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Volgograd State Medical University Journal. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences. [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry. [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. ResearchGate. [Link]

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents, including several approved anticancer drugs like gefitinib and erlotinib.[1] Quinazoline's fused aromatic system—a benzene ring merged with a pyrimidine ring—provides a versatile template for designing molecules that can interact with a wide array of biological targets.[2][3] Among the vast library of quinazoline derivatives, Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate stands out as a critical intermediate. The reactive chloro group at the 4-position serves as a versatile synthetic handle for introducing various nucleophiles, while the substituents at the 2- and 6-positions are crucial for modulating biological activity and pharmacokinetic properties.[4][5]

However, the synthesis of such multi-substituted heterocycles is not always straightforward. The potential for isomeric products, unexpected cyclizations, or rearrangements necessitates an unimpeachable, multi-faceted approach to structural confirmation. Misidentification of a lead compound can lead to the loss of millions of dollars in research and development and years of wasted effort. This guide provides a comprehensive, field-proven framework for the unambiguous structural elucidation of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate and its derivatives, moving beyond simple data reporting to explain the causality behind the chosen analytical strategies.

Part 1: The Synthetic Imperative – Building the Quinazoline Core

The journey to a final, active molecule begins with its synthesis. The construction of the quinazoline ring system is typically achieved through well-established methods, often starting from substituted anthranilic acid precursors.[6] The choice of synthetic route is governed by the availability of starting materials, desired substitution patterns, and scalability. A common and effective strategy involves a multi-step sequence that provides clear checkpoints for purification and characterization.

The following workflow illustrates a logical and widely adopted pathway for synthesizing the title compound. The causality is clear: we first build the stable quinazolinone core and then activate the 4-position via chlorination for subsequent derivatization.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization (Example) A 5-methoxy-anthranilic acid C Ethyl 2,4-dioxo-6-methoxy-1,2,3,4-tetrahydroquinazoline-2-carboxylate A->C Reaction B Diethyl oxalate B->C Reaction E Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate C->E Reflux D Phosphorus oxychloride (POCl3) D->E Reagent G Final Derivative E->G Nucleophilic Substitution F Primary Amine (R-NH2) F->G Nucleophile

Caption: Synthetic workflow for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate.

This stepwise approach is inherently self-validating. The intermediate at Step 1 can be isolated and fully characterized, ensuring the correct scaffold has been formed before proceeding to the critical and often harsh chlorination step.[4] This prevents the carry-over of impurities and simplifies the final purification process.

Part 2: The Analytical Gauntlet – A Multi-Technique Approach to Confirmation

No single analytical technique is sufficient to definitively confirm a chemical structure. True confidence is achieved by creating a "preponderance of evidence," where orthogonal methods provide complementary pieces of the structural puzzle. The following techniques represent a robust workflow for moving from a putative product to a confirmed structure.

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis Start Synthesized Crude Product TLC TLC Analysis (Reaction Monitoring & Purity Check) Start->TLC Purification Column Chromatography TLC->Purification NMR NMR (1H, 13C) (C-H Framework) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR XRay Single-Crystal X-ray Diffraction (Definitive 3D Structure) NMR->XRay For absolute confirmation Final Confirmed Structure NMR->Final High confidence MS->XRay For absolute confirmation MS->Final High confidence IR->XRay For absolute confirmation IR->Final High confidence XRay->Final

Caption: Logical workflow for the structural confirmation of synthesized derivatives.

A. Spectroscopic & Spectrometric Analysis: The Foundational Pillars

These methods probe the molecule's fundamental properties, providing the primary evidence for its proposed structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Expertise: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. We expect to see distinct signals for the aromatic protons on the quinazoline ring, the methoxy group protons, and the ethyl ester protons. The splitting patterns (e.g., triplet and quartet for the ethyl group) are critical for confirming connectivity.

  • ¹³C NMR Causality: While ¹H NMR shows the protons, ¹³C NMR reveals the carbon backbone itself. This is crucial for identifying quaternary carbons (like C2, C4, and the carbonyl carbon) which are invisible in the proton spectrum, thereby confirming the core heterocyclic structure.[7]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale for Assignment
Ethyl -CH₃~1.4 (triplet)~14Aliphatic protons/carbon adjacent to a CH₂, shielded.
Ethyl -CH₂~4.5 (quartet)~63Aliphatic protons/carbon deshielded by adjacent oxygen.
Methoxy -OCH₃~4.0 (singlet)~56Protons/carbon on an oxygen, deshielded.
Aromatic H5~7.8 (doublet)~128Aromatic proton ortho to the electron-donating methoxy group.
Aromatic H7~7.5 (doublet of doublets)~125Aromatic proton meta to methoxy and ortho to chloro-substituted ring junction.
Aromatic H8~7.9 (doublet)~120Aromatic proton ortho to the ring junction.
Quaternary C2, C4-~155, ~160Deshielded quaternary carbons within the heterocyclic ring.
Ester C=O-~162Highly deshielded carbonyl carbon.

Table 1: Predicted NMR Spectral Data for Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate. Shifts are estimates based on standard values and data for similar structures.

2. Mass Spectrometry (MS)

The primary role of MS is to provide an exact molecular weight, which in turn confirms the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard here.

  • Trustworthiness: For C₁₂H₁₁ClN₂O₃ (the formula for our title compound), the expected monoisotopic mass is 266.0458. HRMS can measure this value to within 5 ppm, providing extremely high confidence in the elemental composition and ruling out alternative formulas.

  • Isotopic Pattern: The presence of a chlorine atom provides a self-validating isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two distinct peaks for the molecular ion (M and M+2) in a ~3:1 ratio, a clear indicator that one chlorine atom is present in the molecule.

3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It acts as a quick quality control check. For our target molecule, the IR spectrum should prominently feature:

  • ~1730 cm⁻¹: A strong absorbance corresponding to the C=O stretch of the ester group.

  • ~1620-1580 cm⁻¹: Absorbances for the C=N and C=C stretching of the quinazoline ring system.

  • ~1250 cm⁻¹: A strong C-O stretch from the ester and methoxy ether group.

  • ~750-850 cm⁻¹: C-Cl stretching vibrations.

B. The Gold Standard: Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful inferential evidence, single-crystal X-ray diffraction is the only technique that provides direct, unambiguous proof of a molecule's three-dimensional structure.[8]

  • Authoritative Grounding: This technique involves growing a high-quality crystal of the compound and analyzing how it diffracts X-rays. The resulting diffraction pattern is mathematically converted into an electron density map, which reveals the precise location of every atom in space. This confirms not only the connectivity but also the bond lengths, bond angles, and stereochemistry.

  • Comparative Advantage: Unlike NMR or MS, which provide an average picture of a bulk sample, X-ray crystallography provides the absolute structure of a single molecule in the crystalline state.[9] If a high-quality crystal can be grown, this method definitively ends any debate about the structure, making it an invaluable tool for patent applications and regulatory submissions.

Part 3: Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice depends on the compound's solubility. DMSO-d₆ is often preferred for highly aromatic, polar compounds.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Analysis: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) should be performed to confirm specific assignments.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is the most common and gentle method for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight.

  • Data Interpretation: Identify the peak corresponding to the monoisotopic mass of the [M+H]⁺ ion. Verify the mass accuracy is within 5 ppm of the theoretical value. Confirm the presence of the characteristic 3:1 M+2 isotopic peak for chlorine.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical Step): Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/methanol). Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Data Collection: Mount the crystal on a goniometer head and place it in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software, ultimately yielding a model of the atomic positions.

Conclusion

Confirming the structure of Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate derivatives is a mission-critical task in drug discovery and development. A slapdash approach based on a single piece of data is an invitation for failure. The robust, self-validating methodology presented here—combining a logical synthetic strategy with a multi-pronged analytical workflow—provides the necessary scientific rigor. By integrating chromatography, comprehensive spectroscopic analysis (NMR, MS, IR), and, when necessary, the definitive power of X-ray crystallography, researchers can proceed with absolute confidence in their molecular assets, paving the way for successful downstream development.

References

  • Taylor & Francis. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinazolines Synthesis & QSAR Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C13H12ClNO2). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]

  • Indian Journal of Biochemistry and Biophysics. (n.d.). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Retrieved from [Link]

  • PubMed. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][10][11][12]thiadiazole Moiety and 4-Piperidinyl Linker. Retrieved from [Link]

  • MDPI. (n.d.). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

A Comparative Guide to Anilinoquinazoline Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: February 2026

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several targeted cancer therapies, most notably as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors.[1][2][3] The efficient synthesis of these high-value compounds is critical for drug discovery and development, enabling rapid library generation and structure-activity relationship (SAR) studies.

This guide provides an in-depth, data-supported comparison between two primary heating methodologies for the synthesis of anilinoquinazolines: traditional conventional heating (reflux) and modern microwave-assisted synthesis. We will explore the fundamental mechanisms of each technique, present comparative experimental data, and provide detailed, validated protocols to guide researchers in making informed decisions for their synthetic strategies.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The choice of heating method is not merely a matter of convenience; it fundamentally alters how energy is delivered to the reaction system, profoundly impacting reaction kinetics, product yields, and purity.

Conventional Heating: An Indirect Path

Conventional heating relies on the principles of conduction and convection. An external heat source (e.g., a heating mantle or oil bath) warms the exterior of the reaction vessel. This thermal energy is then slowly and inefficiently transferred by conduction through the vessel walls to the solvent and, finally, by convection to the dissolved reactants. This process inherently creates significant temperature gradients, where the vessel walls are substantially hotter than the bulk of the solution. This non-uniform heating can lead to longer reaction times and the formation of impurities, as reactants near the vessel walls may decompose at the higher temperatures.[4]

Microwave-Assisted Heating: A Direct Energy Transfer

Microwave-assisted synthesis operates on a completely different principle. It utilizes the ability of microwave irradiation to directly heat the reaction mixture. This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in anilinoquinazoline synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the rapidly changing field. This constant reorientation creates intense molecular friction, which manifests as rapid and uniform heat throughout the bulk of the solution.[5][6]

  • Ionic Conduction: If free ions or ionic species are present in the reaction mixture, the electric field induces their migration. Collisions between these moving ions generate heat.[6][7]

This direct and instantaneous energy transfer results in rapid, volumetric, and homogeneous heating, eliminating the temperature gradients associated with conventional methods and allowing reactions to reach the required activation energy more efficiently.[4][7][8]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Direct Irradiation) HeatSource External Heat Source VesselWall Vessel Wall HeatSource->VesselWall Conduction SolventBulk Solvent Bulk VesselWall->SolventBulk Conduction Reactants Reactants SolventBulk->Reactants Convection MicrowaveSource Microwave Source PolarMolecules Polar Reactants & Solvent MicrowaveSource->PolarMolecules Dipolar Polarization & Ionic Conduction

Caption: Heat transfer pathways in conventional vs. microwave heating.

Performance Showdown: The Experimental Data

The theoretical advantages of microwave heating are borne out by extensive experimental evidence in the synthesis of quinazoline derivatives. Microwave irradiation consistently and dramatically reduces reaction times while often improving product yields.

The key synthetic step for many 4-anilinoquinazolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline precursor and a substituted aniline.

Product TypeHeating MethodReaction TimeYield (%)Reference
N-arylheterocyclic substituted-4-aminoquinazolines Conventional (Reflux)12 hours80 - 92%[9]
Microwave20 minutes88 - 97%[9]
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one Conventional (Reflux)10 hours79%[10][11]
Microwave5 minutes87%[10][11]
General 2,3-disubstituted-quinazolin-4(1H)-ones Conventional (Reflux)3 - 6 hours48 - 89%[12]
Microwave10 - 20 minutes66 - 97%[12]

Analysis of Causality:

The data clearly illustrates that microwave-assisted synthesis can reduce reaction times from many hours to mere minutes.[12][13] This remarkable rate enhancement is a direct consequence of the efficient and rapid energy transfer, which allows the reaction mixture to quickly overcome the activation energy barrier.[7] The improved yields are often attributed to the shorter reaction times at elevated temperatures, which minimizes the formation of thermal decomposition byproducts.[14] Furthermore, the uniform heating profile ensures that all molecules in the reaction vessel are in a similar energy state, leading to cleaner reaction profiles and higher product purity.[15]

Validated Experimental Protocols

To provide a practical, self-validating framework, we present detailed protocols for the synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline, adapted from a peer-reviewed study that directly compares both methods.[9]

Protocol 1: Microwave-Assisted Synthesis

Rationale: This protocol leverages the rapid heating of 2-propanol, a polar solvent, to drive the SNAr reaction to completion in minutes. The controlled power output of a dedicated microwave reactor ensures reproducibility and safety.

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 164.6 mg)

  • 3-Amino-5-methylisoxazole (1.0 mmol, 98.1 mg)

  • 2-Propanol (IPA), HPLC grade (30 mL)

  • 10-50 mL microwave reaction vessel with a magnetic stir bar

  • Mon-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • To the microwave reaction vessel, add 4-chloroquinazoline (1.0 mmol) and 3-amino-5-methylisoxazole (1.0 mmol).

  • Add the magnetic stir bar and 2-propanol (30 mL).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture with a constant power of 60W for 20 minutes with vigorous stirring. The reaction temperature will reach the reflux point of 2-propanol (approx. 82 °C).

  • After the irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of cooling air).

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Once cooled, open the vessel and remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with cold water, and collect the product by vacuum filtration.

  • Purify the crude product via column chromatography on silica gel (petroleum ether-ethyl acetate, 5:1 v/v) to yield the pure compound.

Protocol 2: Conventional Synthesis (Reflux)

Rationale: This protocol represents the traditional approach, relying on prolonged heating under reflux to achieve the necessary activation energy for the reaction. It serves as a direct benchmark against the microwave-assisted method.

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 164.6 mg)

  • 3-Amino-5-methylisoxazole (1.0 mmol, 98.1 mg)

  • 2-Propanol (IPA), HPLC grade (30 mL)

  • 100 mL round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To the round-bottom flask, add 4-chloroquinazoline (1.0 mmol), 3-amino-5-methylisoxazole (1.0 mmol), and the magnetic stir bar.

  • Add 2-propanol (30 mL).

  • Fit the flask with the condenser and place it in the heating mantle.

  • Heat the mixture to reflux (approx. 82-85 °C) with vigorous stirring and maintain for 12 hours.

  • Monitor reaction completion using TLC.

  • After 12 hours, remove the heat source and allow the flask to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with cold water, and collect the product by vacuum filtration.

  • Purify the crude product via column chromatography on silica gel (petroleum ether-ethyl acetate, 5:1 v/v) to yield the pure compound.

G cluster_0 Microwave Workflow cluster_1 Conventional Workflow mw_start 1. Combine Reactants & Solvent in Vessel mw_seal 2. Seal Vessel mw_start->mw_seal mw_irradiate 3. Irradiate in Microwave Reactor mw_seal->mw_irradiate mw_time Time: 20 minutes mw_irradiate->mw_time mw_cool 4. Cool to RT mw_irradiate->mw_cool mw_workup 5. Work-up & Purify mw_cool->mw_workup conv_start 1. Combine Reactants & Solvent in Flask conv_reflux 2. Heat to Reflux with Condenser conv_start->conv_reflux conv_time Time: 12 hours conv_reflux->conv_time conv_cool 3. Cool to RT conv_reflux->conv_cool conv_workup 4. Work-up & Purify conv_cool->conv_workup

Caption: Comparative experimental workflows for anilinoquinazoline synthesis.

Green Chemistry Implications and Final Verdict

Beyond speed and efficiency, microwave-assisted synthesis is a powerful tool for implementing the principles of Green Chemistry.[16] The drastic reduction in reaction time directly translates to significant energy savings.[17] Higher yields and cleaner reaction profiles reduce chemical waste and the need for extensive purification, improving atom economy.[18][19] The technology also opens avenues for solvent-free reactions, further minimizing environmental impact.[19]

For researchers, scientists, and drug development professionals working on anilinoquinazoline synthesis, the evidence is compelling. Microwave-assisted synthesis offers a superior alternative to conventional heating, characterized by:

  • Dramatic acceleration of reaction rates (hours to minutes).

  • Improved reaction yields and product purity.

  • Enhanced energy efficiency and alignment with Green Chemistry principles.

  • High reproducibility when using dedicated microwave reactors.

While conventional heating remains a viable method, microwave irradiation has established itself as an enabling technology that streamlines the discovery and development of anilinoquinazoline-based therapeutics. Adopting this technology can significantly accelerate research timelines and lead to more efficient and environmentally benign synthetic processes.

References

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules.
  • A Multi-Physic Modelling Insight into the Differences between Microwave and Conventional Heating for the Synthesis of TiO2 Nanoparticles. MDPI.
  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • A Comparative Analysis of Conventional and Microwave-Assisted Synthesis of 4(3H)-Quinazolinones. BenchChem.
  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline deriv
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • (PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
  • Comparative study of conventional and microwave assisted synthesis.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. MDPI.
  • Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters.
  • Theory of Microwave Heating for Organic Synthesis.
  • Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025.
  • Practical synthesis of lapatinib.
  • Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). MDPI.
  • Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis.
  • Synthesis, characterization and in vitro anti-tumoral evaluation of Erlotinib-PCEC nanoparticles. DARU Journal of Pharmaceutical Sciences.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives.
  • Comparison between conventional method and microwave assisted method for the synthesis of compounds 6a‐m.
  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Microwave chemistry. Wikipedia.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
  • Efficient Synthesis of 4‐Aminoquinazoline and Thieno[3,2‐d]pyrimidin‐4‐ylamine Derivatives by Microwave Irradi

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.